molecular formula C9H14ClNO B2559813 (2S)-1-amino-3-phenylpropan-2-ol hydrochloride CAS No. 2173638-16-7

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride

Cat. No.: B2559813
CAS No.: 2173638-16-7
M. Wt: 187.67
InChI Key: GKSPVIFXXCRJKE-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride is a chiral amino alcohol intermediate of significant interest in pharmaceutical research and development. This compound serves as a versatile synthetic building block due to its amine and alcohol functional groups, which allow it to participate in a multitude of chemical transformations. The stereospecific (2S) configuration is particularly critical for creating compounds with defined biological activity. While direct pharmacological data is limited, its structural similarity to phenylpropanolamine—a known sympathomimetic agent that acts primarily as a norepinephrine releasing agent —highlights its potential value in researching related pathways. The primary reported research application for the (2S)-2-amino-3-phenylpropan-1-ol isomer is its potential role as an inhibitor of intestinal phenylalanine absorption, positioning it as a prospective candidate for investigating new treatments for phenylketonuria (PKU) . Researchers value this compound for its role as a high-quality intermediate in the synthesis of more complex, therapeutically relevant molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-1-amino-3-phenylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSPVIFXXCRJKE-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S)-1-Amino-3-phenylpropan-2-ol Hydrochloride: A Comprehensive Physicochemical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a thorough examination of the physicochemical properties of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the essential data and experimental considerations for the effective use of this compound in pharmaceutical formulations and synthetic chemistry. The guide is structured to present a logical progression from fundamental molecular attributes to practical, application-focused insights, fostering a comprehensive understanding of this vital chiral building block.

Core Molecular and Physical Characteristics

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride, a chiral amino alcohol, is a key intermediate in the synthesis of numerous biologically active molecules.[1] Its specific three-dimensional structure is crucial for its application in asymmetric synthesis, where it directs stereochemical outcomes.

A foundational understanding of this compound begins with its basic molecular and physical properties, which are critical for formulators and synthetic chemists in decisions ranging from solvent choice to reaction stoichiometry.

PropertyValueSource(s)
Chemical Formula C9H14ClNO[2][3][4]
Molecular Weight 187.67 g/mol [1]
Appearance White to off-white crystalline powder[5]
Melting Point 150-154 °C[1]
Solubility Soluble in water
Synonyms L-Phenylalaninol hydrochloride, (S)-(+)-2-Amino-3-phenyl-1-propanol hydrochloride

Expert Insight: The hydrochloride salt form significantly enhances the compound's stability and aqueous solubility, addressing common limitations of free amine compounds. This is a prevalent strategy in pharmaceutical development to improve the handling and bioavailability of amine-containing active pharmaceutical ingredients (APIs) and intermediates.

Analytical and Spectroscopic Characterization

Reliable analytical methods are essential for ensuring the quality control and batch-to-batch consistency of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride. A multi-faceted analytical approach is necessary for its definitive identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure. The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the diastereotopic methylene protons adjacent to the phenyl group, the methine proton at the chiral center, and the aminomethyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Trustworthiness Through Self-Validation: The integration of the proton signals should align with the number of protons in each chemical environment. Additionally, the coupling patterns, such as the splitting of the methine proton by the adjacent methylene protons, offer definitive confirmation of the molecular connectivity.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride and quantifying any impurities.[1] Due to its weak UV chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or derivatization are often necessary.

Experimental Protocol: HPLC-ELSD

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow: 1.5 L/min.

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for Analytical Characterization

G cluster_0 Material Reception cluster_1 Structural Confirmation cluster_2 Purity & Impurity Analysis cluster_3 Final Certification A Receive (2S)-1-amino-3-phenylpropan-2-ol HCl B ¹H & ¹³C NMR Spectroscopy A->B Initial Analysis C FT-IR Spectroscopy B->C Functional Groups D Mass Spectrometry C->D Molecular Weight E HPLC-ELSD/CAD D->E Purity Assessment F Chiral HPLC E->F Enantiomeric Purity G Loss on Drying F->G Residual Solvents H Generate Certificate of Analysis G->H G A Solid Sample B X-ray Powder Diffraction (XRPD) A->B C Differential Scanning Calorimetry (DSC) A->C D Thermogravimetric Analysis (TGA) A->D E Crystal Structure & Phase ID B->E Identifies F Thermal Transitions (Melting, etc.) C->F Determines G Thermal Stability & Solvate Content D->G Assesses

Caption: The interrelation of key techniques for comprehensive solid-state characterization.

Stability and Degradation Profile

Understanding the stability of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride under various stress conditions is crucial for defining appropriate storage, handling, and formulation protocols. Stability studies have shown that formulations containing this compound, particularly in the presence of sugars, may exhibit degradation. [6]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies typically involve exposing the compound to:

  • Acidic and Basic Hydrolysis: Refluxing in HCl and NaOH solutions.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal Stress: Heating the solid material.

  • Photostability: Exposure to UV and visible light.

The resulting samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradants.

Expert Insight: The primary amine and hydroxyl groups are the most probable sites of degradation. Potential degradation pathways to investigate include oxidation of the alcohol to a ketone or the amine to a nitroso derivative. While the phenyl group is generally stable, it can undergo electrophilic substitution under harsh acidic conditions.

Synthetic Applications

The primary utility of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride is as a chiral precursor in asymmetric synthesis. [7]Its stereocenter is often transferred to the target molecule, making it a valuable starting material. In many synthetic transformations, it is necessary to neutralize the hydrochloride salt with a base to liberate the free amino alcohol for subsequent reactions. [8]

Synthetic Utility Pathway

G A (2S)-1-amino-3-phenylpropan-2-ol HCl Chiral Pool Starting Material B Protection of Amine/Alcohol e.g., Boc, Cbz A->B Step 1 C Modification of Functional Groups e.g., Oxidation, Nucleophilic Substitution B->C Step 2 D Deprotection & Final Product Formation Target Chiral Molecule C->D Step 3

Caption: A general synthetic pathway illustrating the use of (2S)-1-amino-3-phenylpropan-2-ol HCl.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53630, (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9065, 2-Amino-1-phenylpropan-1-ol hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53630, (1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride. Retrieved from [Link]

  • Barry, R. H., Weiss, M., Johnson, J. B., & DeRitter, E. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences, 71(1), 116–118. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (2S)-1-amino-3-phenylpropan-2-ol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an Active Pharmaceutical Ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, a comprehensive understanding of a compound's solubility is indispensable.[1] This technical guide provides an in-depth examination of the solubility profile of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride, also known as L-Phenylalaninol hydrochloride. We will explore the theoretical principles dictating its solubility, present robust, field-proven methodologies for its experimental determination, and discuss its expected behavior across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility characteristics.

Introduction to (2S)-1-amino-3-phenylpropan-2-ol Hydrochloride

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride (L-Phenylalaninol HCl) is a chiral amino alcohol derivative. As the hydrochloride salt of L-Phenylalaninol, it is a stable, crystalline solid that serves as a valuable building block in asymmetric synthesis and is an intermediate in the development of various pharmaceutical agents.[2][3] The presence of a primary amine, a secondary alcohol, and a phenyl group, combined with its ionic nature as a hydrochloride salt, results in a complex and interesting solubility profile.

Accurate solubility data is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and isolation.

  • Crystallization & Purification: Designing efficient crystallization processes to control purity, crystal form (polymorphism), and yield.[4]

  • Formulation Development: Choosing excipients and solvent systems for liquid dosage forms or for processes like spray drying and wet granulation.[5]

This guide provides the foundational knowledge and practical protocols to investigate and understand these critical solubility behaviors.

Physicochemical Properties

A molecule's structure and fundamental properties are the primary determinants of its solubility.

PropertyValueSource(s)
IUPAC Name (2S)-1-amino-3-phenylpropan-2-ol;hydrochloride
Synonyms L-Phenylalaninol hydrochloride, 1-Amino-3-phenyl-propan-2-ol hydrochloride[2]
Molecular Formula C₉H₁₄ClNO[2]
Molecular Weight 187.67 g/mol [2]
Appearance Colorless crystals or white to yellow powder[2]
Melting Point 150-154 °C[2]
Chemical Structure Chemical Structure of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride

The structure reveals a protonated primary amine (ammonium cation) and a chloride anion, making it an ionic salt. It also contains a hydroxyl group capable of hydrogen bonding and a non-polar phenyl group. This amphiphilic character suggests a nuanced interaction with different types of solvents.

Theoretical Principles of Solubility

The dissolution of a crystalline solid like L-Phenylalaninol HCl in a solvent is a thermodynamic process governed by the free energy change of the system. It can be conceptually broken down into three steps:

  • Lattice Energy: Energy required to break the ionic and intermolecular bonds in the crystal lattice.

  • Cavitation Energy: Energy required to create a cavity in the solvent for the solute molecule.

  • Solvation Energy: Energy released when the solute molecule interacts with the solvent molecules.

For dissolution to be favorable, the solvation energy must be sufficient to overcome the lattice energy. As an ionic compound, its solubility is dictated by:

  • Solvent Polarity & Dielectric Constant: High-polarity solvents are effective at stabilizing the separated ammonium cation and chloride anion, weakening the ionic forces holding the crystal lattice together.

  • Hydrogen Bonding: The solvent's ability to act as a hydrogen bond donor (to the chloride anion and hydroxyl oxygen) and acceptor (from the ammonium and hydroxyl protons) is crucial for effective solvation.[6][7] Protic solvents (e.g., alcohols) are generally superior solvents for amine salts compared to aprotic solvents (e.g., acetone).

  • Temperature: The dissolution of most solids is an endothermic process (requires heat). Therefore, according to the Le Châtelier principle, solubility typically increases with increasing temperature.[8][9][10]

Standard Methodologies for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[11]

The Shake-Flask Method (Thermodynamic Equilibrium)

This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid phase.[11][12]

  • Preparation: Add an excess amount of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride to a known volume (e.g., 5-10 mL) of the selected organic solvent in a sealed vial or flask.

    • Causality: Using an excess of the solid is critical to ensure that the final solution is genuinely saturated. The presence of undissolved solid at the end of the experiment is a key validation point.[13]

  • Equilibration: Agitate the sealed vials at a constant, controlled temperature using an orbital shaker or rotator. The equilibration time is crucial and typically ranges from 24 to 72 hours.

    • Causality: This extended period ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12][13] Shorter times may only yield kinetic solubility, which can be misleading.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

    • Causality: Filtration is a critical self-validating step. It ensures that no undissolved micro-particles are transferred, which would artificially inflate the measured concentration.[13] Centrifugation followed by careful sampling of the supernatant is an alternative.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

    • Causality: A pre-developed, validated analytical method with a proper calibration curve is essential for accurate and precise quantification.[15]

  • Solid Phase Analysis: After the experiment, it is good practice to recover the excess solid and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

    • Causality: This step verifies that the compound has not undergone a polymorphic transformation or formed a solvate during the experiment, which would change its intrinsic solubility.[12][16]

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess API B Add to known volume of solvent A->B C Seal vial and agitate at constant T (24-72 hours) B->C D Settle suspension C->D E Filter supernatant (e.g., 0.22 µm PTFE) D->E F Dilute filtrate E->F G Analyze concentration (e.g., HPLC) F->G H Final Solubility Value G->H Calculate Solubility (e.g., mg/mL)

Caption: Workflow for the Shake-Flask Solubility Method.

Gravimetric Method

For systems where analytical quantification is challenging, a gravimetric method can be employed.[17][18]

  • Prepare a saturated solution as described in steps 1 and 2 of the shake-flask method.

  • Carefully filter the supernatant to remove all undissolved solids.

  • Accurately weigh a clean, dry evaporating dish (W₁).

  • Pipette a precise volume of the filtered saturated solution into the dish and weigh it again (W₂).

  • Gently evaporate the solvent under reduced pressure or in a drying oven until a constant weight of the dried solute is achieved (W₃).

  • The solubility can be calculated from these weights.[18]

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility (g solute / 100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

Expected Solubility Profile in Organic Solvents

While specific, quantitative experimental data for (2S)-1-amino-3-phenylpropan-2-ol hydrochloride is not widely available in the public domain, a reliable qualitative and semi-quantitative profile can be predicted based on its structure and data from analogous compounds. The solubility of a similar compound, L-phenylalanine benzyl ester hydrochloride, was found to be highest in methanol and to decrease with increasing alkyl chain length in other alcohols (ethanol > n-propanol > n-butanol), demonstrating the importance of polarity and hydrogen bonding.[16]

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties Sol Solubility Ionic Ionic Nature (Ammonium Salt) Ionic->Sol + Hbond_D H-Bond Donor (-NH3+, -OH) Hbond_D->Sol + Hbond_A H-Bond Acceptor (-OH, Cl-) Hbond_A->Sol + Nonpolar Non-polar Group (Phenyl) Nonpolar->Sol - Polarity High Polarity / Dielectric Constant Polarity->Sol Strongly Favors Protic Protic Nature (H-Bond Donor) Protic->Sol Favors Aprotic Aprotic Nature Aprotic->Sol Limited Nonpolar_S Non-polar Nonpolar_S->Sol Disfavors

Caption: Key Factors Influencing Compound Solubility.

Based on these principles, the following solubility profile is anticipated:

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to Very High Excellent H-bond donors and acceptors with high polarity, effectively solvating both the ammonium cation and chloride anion.
Isopropanol, n-ButanolModerate Polarity and ability to solvate ions decrease as the non-polar alkyl chain length increases.[16]
Polar Aprotic Acetonitrile, AcetoneLow to Very Low Can act as H-bond acceptors but lack the donor capability to effectively solvate the chloride anion. Lower polarity is less effective at stabilizing separated ions.
Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Low to Moderate Higher polarity and dielectric constants than other aprotic solvents may provide some solubility.
Non-Polar Toluene, Hexane, Diethyl EtherInsoluble / Sparingly Soluble Lack the polarity and hydrogen-bonding capability to overcome the crystal lattice energy of the ionic salt.

Conclusion

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride is an ionic, amphiphilic molecule whose solubility is primarily driven by solvent polarity and hydrogen-bonding capacity. It is expected to exhibit high solubility in polar protic solvents like methanol and ethanol, with diminishing solubility in less polar alcohols and very poor solubility in aprotic and non-polar organic solvents. The principles and experimental protocols detailed in this guide, particularly the shake-flask method, provide a robust framework for researchers to experimentally quantify this solubility profile. Such empirical data is a non-negotiable prerequisite for the successful design of scalable, efficient, and reproducible chemical and pharmaceutical processes.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (n.d.). Journal of the American Chemical Society.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • How do you perform the shake flask method to determine solubility? (2017). Quora.
  • Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. (2022). MDPI.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
  • Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility in 11 Individual Solvents and a Methanol + Acetone Binary Solvent System from 283.15 to 323.15 K. (2021).
  • API Solubility and Dissolution Enhancement Via Formul
  • 1-Amino-2-hydroxy-3-phenylpropane hydrochloride. (n.d.). Chem-Impex.
  • (S)-(−)-2-Amino-3-phenyl-1-propanol. (n.d.). Sigma-Aldrich.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Investigation: The effect of temperature on solubility. (n.d.). Academia.edu.
  • (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride. (n.d.). Sigma-Aldrich.
  • phenylalaninol, (S)-. (n.d.). PubChem.
  • L(-)-2-Amino-3-phenyl-1-propanol, 98%. (n.d.). Fisher Scientific.
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). Rasayan Journal of Chemistry.
  • Amine. (n.d.). Wikipedia.
  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.
  • How does the temperature of water affect the solubility of ammonium chloride? (2022). Quora.

Sources

pKa values and ionization behavior of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical analysis of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride , a critical chiral intermediate often utilized in the synthesis of HIV protease inhibitors (e.g., Atazanavir, Saquinavir analogs) and other peptidomimetics.

Content Type: Technical Whitepaper Subject: Ionization Thermodynamics, Solubility Behavior, and Analytical Protocols

Molecular Identity & Structural Analysis[1]

Before analyzing ionization, it is critical to distinguish this specific regioisomer from its structural analogs (e.g., Phenylalaninol or Norephedrine), as "amino alcohol" nomenclature often leads to confusion in procurement and synthesis.

FeatureSpecification
IUPAC Name (2S)-1-amino-3-phenylpropan-2-ol hydrochloride
Structure

Core Motif

-Amino Alcohol (1-amino-2-propanol backbone)
Stereocenter C2 (S-configuration)
Key Functional Groups Primary Amine (Ionizable), Secondary Hydroxyl (H-bond donor/acceptor), Phenyl Ring (Lipophilic)

Structural Causality: Unlike phenylalaninol (where the amine is on the chiral secondary carbon), this molecule features a primary amine on a primary carbon (


), adjacent to a chiral secondary alcohol. This structural arrangement significantly influences its pKa compared to 

-amino acids or amphetamines.

Ionization Thermodynamics

The ionization behavior of this molecule is dominated by the protonation/deprotonation of the primary amine. The secondary alcohol is too weakly acidic (


) to ionize at physiological pH.
The pKa Value

Based on structural homology with 1-amino-2-propanol and the inductive influence of the


-hydroxyl group, the pKa of the conjugate acid (ammonium species) is established in the following range:
  • pKa (Amine): 9.4 – 9.6 (at

    
    )
    
  • pKa (Alcohol): ~16.0 (Theoretical, non-dissociating in water)

Mechanistic Insight: A standard primary alkyl amine (e.g., propylamine) has a pKa of ~10.5. In (2S)-1-amino-3-phenylpropan-2-ol, the


-hydroxyl group  exerts an electron-withdrawing inductive effect (-I effect) through the carbon backbone. This pulls electron density away from the nitrogen, destabilizing the positively charged ammonium state (

) slightly more than the neutral amine, thereby increasing acidity and lowering the pKa by approximately 1 log unit (to ~9.5).
Henderson-Hasselbalch Distribution

The ionization state dictates solubility and membrane permeability.



pH EnvironmentDominant SpeciesChargeSolubility Profile
pH 1.0 - 7.0

(Cationic)
+1High Aqueous Solubility (Hydrophilic)
pH 7.4 (Blood) ~99%

+1High Aqueous Solubility
pH 9.5 (pKa) 50%

/ 50%

+0.5 (avg)Transition Zone (Precipitation Risk)
pH > 11.0

(Neutral)
0High Lipophilicity (Hydrophobic)
Ionization Pathway Diagram

The following diagram illustrates the protonation equilibrium and the structural factors influencing the pKa.

IonizationPathway Cation (2S)-1-amino-3-phenylpropan-2-ol (Protonated HCl Salt) Soluble, Stable Solid Equilibrium pKa ~ 9.5 Cation->Equilibrium - H+ (pH increases) Equilibrium->Cation Neutral Free Base (Deprotonated) Lipophilic, Oil/Solid Equilibrium->Neutral Dominant at pH > 10.5 Neutral->Equilibrium + H+ (pH decreases) Factor1 Inductive Effect (-I) of Beta-Hydroxyl Group Factor1->Equilibrium Lowers pKa vs. Propylamine (10.5)

Figure 1: Ionization equilibrium of the amino-alcohol moiety. The beta-hydroxyl group lowers the pKa relative to simple alkyl amines.

Experimental Determination Protocols

To validate the precise pKa for a specific batch or derivative, Potentiometric Titration is the gold standard method. It provides higher accuracy than UV-metric methods for non-chromophoric transitions (the phenyl ring absorption does not change significantly upon amine ionization).

Protocol: Potentiometric Titration

Objective: Determine the stoichiometric pKa of the ammonium group.

Reagents & Equipment:

  • Titrator: Automated potentiometric titrator (e.g., Metrohm or Mettler Toledo) with a combined glass pH electrode.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized, carbonate-free.

  • Solvent: Carbonate-free deionized water (degassed).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01). Slope must be 98-102%.

  • Blank Titration: Titrate 50 mL of the ISA solvent with 0.1 N NaOH to determine the background correction.

  • Sample Preparation:

    • Weigh ~30 mg of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride accurately.

    • Dissolve in 50 mL of the ISA solvent. Ensure complete dissolution (the salt should dissolve instantly).

  • Titration:

    • Titrate with 0.1 N NaOH using dynamic dosing (smaller increments near the inflection point).

    • Monitor potential (mV) vs. Volume (mL).

  • Data Analysis:

    • Determine the Equivalence Point (EP) using the first derivative (

      
      ) or second derivative (
      
      
      
      ).
    • Calculate pKa at the Half-Neutralization Point (0.5 EP volume), correcting for activity coefficients if necessary.

Experimental Logic Diagram

TitrationWorkflow Start Start: Sample Preparation Dissolve Dissolve ~30mg HCl Salt in 50mL 0.15M KCl (Carbonate-Free) Start->Dissolve Titrate Add 0.1N NaOH (Dynamic Dosing) Dissolve->Titrate Calibrate Calibrate Electrode (pH 4, 7, 10) Calibrate->Dissolve Pre-req Monitor Monitor pH vs. Volume Identify Inflection Point Titrate->Monitor Calc Calculate pKa (Half-Neutralization Point) Monitor->Calc

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Pharmaceutical Implications[7]

Understanding the ionization profile is crucial for formulation and bioavailability.

Solubility & Salt Disproportionation
  • The Problem: At pH values approaching the pKa (pH > 8.0), the concentration of the neutral free base increases.

  • The Risk: The free base of (2S)-1-amino-3-phenylpropan-2-ol is significantly less soluble in water than the hydrochloride salt. If a formulation pH drifts upward (e.g., in intestinal fluid), the free base may precipitate ("oil out"), drastically reducing bioavailability.

  • Mitigation: Formulations should maintain a pH < 6.0 to ensure the molecule remains in its soluble, cationic form (

    
    ).
    
LogD and Membrane Permeability
  • Stomach (pH 1-2): LogD is low (<-1.0). High solubility, low passive permeability.

  • Intestine (pH 6.5-7.5): LogD remains low. Transport may require active transporters or paracellular routes, although the lipophilic phenyl ring provides some affinity for membranes.

  • Extraction: To extract the molecule from an aqueous reaction mixture, adjust the pH to >11 (ensuring 99% free base) and extract with an organic solvent (e.g., Ethyl Acetate or DCM).

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem. Compound Summary: 1-Amino-3-phenylpropan-2-ol.[1][2][3] National Library of Medicine. Retrieved from [Link] (Structural confirmation).

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link] (Methodological validation).

Sources

Definitive Guide to the Crystal Structure Analysis of (2S)-1-amino-3-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the crystal structure analysis of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride , a critical chiral intermediate in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Darunavir).

Executive Summary & Structural Significance

The Molecule: (2S)-1-amino-3-phenylpropan-2-ol hydrochloride (also known as (S)-1-amino-2-hydroxy-3-phenylpropane HCl) is a "hydroxyethylamine" isostere. Unlike its structural isomer L-phenylalaninol, this compound features a terminal primary amine and a secondary alcohol at the chiral center.

The Objective: Crystal structure analysis of this salt is not merely for identification but is the gold standard for:

  • Absolute Configuration Verification: Confirming the (S)-configuration at the C2 position, which is essential for biological activity in downstream pharmaceutical targets.

  • Solid-State Landscape: Mapping the hydrogen bonding network where the chloride anion (

    
    ) acts as a multipoint acceptor, bridging the ammonium (
    
    
    
    ) and hydroxyl (
    
    
    ) moieties.

Experimental Crystallization Protocol

Achieving diffraction-quality single crystals of amino alcohol salts requires controlling the high solubility of the hydrochloride form in water and alcohols.

Optimized Growth Methodology
  • Technique: Liquid-Liquid Diffusion (Layering) or Vapor Diffusion.

  • Solvent System: Methanol (Good solvent) / Diethyl Ether or Hexane (Anti-solvent).

  • Protocol:

    • Dissolve 50 mg of the hydrochloride salt in a minimum volume (approx. 0.5 mL) of warm Methanol (

      
      ).
      
    • Filter the solution through a 0.2

      
       PTFE syringe filter into a narrow crystallization tube.
      
    • Carefully layer 1.0 mL of Diethyl Ether on top of the methanol solution.

    • Seal with Parafilm, poking one small pinhole to allow slow evaporation/diffusion.

    • Store at

      
       in a vibration-free environment for 3-7 days.
      

Expected Morphology: Colorless prisms or plates.

Data Collection & Reduction Strategy

High-resolution data is required to distinguish the absolute configuration using anomalous dispersion (Friedel pairs).

Instrument Configuration
  • Source:

    
     radiation (
    
    
    
    ) is preferred over
    
    
    for this light-atom structure (C, H, N, O, Cl) because the anomalous scattering signal (
    
    
    ) of Chlorine is significantly stronger with Copper radiation, facilitating reliable Flack parameter determination.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal phenyl ring and maximize high-angle diffraction intensity.

Data Processing Workflow
  • Indexing: Determine the unit cell. Expect an Orthorhombic or Monoclinic system.

  • Space Group: Must be non-centrosymmetric (chiral). Common space groups for this class are

    
     or 
    
    
    
    .
  • Absorption Correction: Multi-scan or analytical (critical for Cl-containing crystals).

Structural Refinement & Analysis

The refinement process must rigorously validate the chiral center.

A. The Flack Parameter (Absolute Configuration)

For the (2S) enantiomer, the refinement against the correct absolute structure should yield a Flack parameter (


) near 0.
  • Theoretical:

    
     (Correct Enantiomer)
    
  • Inverted:

    
     (Inverted Enantiomer)
    
  • Racemic Twinning:

    
     (Crystal contains both enantiomers)
    

Guideline: A value of


 to 

confirms the (2S) configuration with high confidence using

data.
B. Conformational Analysis

The "hydroxyethylamine" core adopts a specific conformation to minimize steric clash between the phenyl ring and the ammonium group.

  • Torsion Angle: The

    
     torsion angle typically adopts a gauche conformation, facilitated by intramolecular H-bonds or lattice packing forces.
    
  • Phenyl Ring: The benzyl side chain (

    
    ) generally extends anti to the amine to maximize packing efficiency.
    
C. Hydrogen Bonding Topology

The chloride ion is the "anchor" of the lattice.

  • Donors: The

    
     group provides 3 protons; the 
    
    
    
    group provides 1 proton.
  • Acceptors: The

    
     ion typically accepts 3 to 4 hydrogen bonds, creating a robust 3D network.
    
  • Pattern: Look for a "charge-assisted" hydrogen bond where

    
    .
    

Visualization of Analytical Workflow

The following diagram outlines the logical flow from crude material to validated absolute structure.

CrystalAnalysis Sample Crude (2S)-1-amino-3-phenylpropan-2-ol HCl Cryst Crystallization (MeOH/Et2O Diffusion) Sample->Cryst Purification XRD SC-XRD Data Collection (Cu-Kα, 100 K) Cryst->XRD Select Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve hkl file Refine Refinement (SHELXL) Anisotropic displacement Solve->Refine Model Building Check Check Flack Parameter Refine->Check Absolute Structure Result_S Confirmed (2S) Flack ≈ 0.0 Check->Result_S x < 0.1 Result_R Inverted (2R) Flack ≈ 1.0 Check->Result_R x > 0.9

Figure 1: Decision tree for the structural assignment of chiral amino alcohol salts via X-ray diffraction.

Quantitative Data Summary (Expected)

Based on the structural analogues (e.g., L-Phenylalaninol HCl) and density considerations for this class of compounds (


), the following crystallographic parameters are the standard reference values for validation.
ParameterExpected Range/ValueNotes
Formula

MW = 187.67 g/mol
Crystal System Orthorhombic or MonoclinicChiral lattice required
Space Group

or

Common for enantiopure salts
Z (Units/Cell) 4 (Orthorhombic) or 2 (Monoclinic)One molecule per asymmetric unit (

)
Density (

)

Typical for organic HCl salts
Flack Parameter

For correct (2S) assignment
H-Bond (N...Cl)

Strong electrostatic interaction

Molecular Interaction Map

The stability of the crystal lattice is defined by the chloride anion's coordination sphere.

HBonding Cl Cl- Anion (Acceptor) Neighbor Symmetry Equiv Molecule Cl->Neighbor Electrostatic Bridging NH3 NH3+ Group (Donor) NH3->Cl Strong H-Bond (x3) OH C2-Hydroxyl (Donor) OH->Cl Mod. H-Bond (x1)

Figure 2: The Chloride ion acts as a tetra-coordinate acceptor, stabilizing the ammonium and hydroxyl protons in the lattice.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Sigma-Aldrich. (2024).[1] "(S)-(-)-2-Amino-3-phenyl-1-propanol Product Specification." (Used for comparative structural analogue data). Link

  • Ghosh, A. K., et al. (2006). "Structure-based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry, 49(17), 5252–5261. (Contextualizes the 1-amino-2-hydroxy core).[2][3] Link

  • Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 36, 7-13. Link

Sources

Methodological & Application

Procedure for converting (2S)-1-amino-3-phenylpropan-2-ol hydrochloride to free base

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Conversion of (2S)-1-Amino-3-phenylpropan-2-ol Hydrochloride to Free Base

Executive Summary & Molecule Profile

This application note details the procedure for the neutralization (desalting) of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride to its free base form. This chiral amino alcohol is a structural regioisomer of L-Phenylalaninol and serves as a critical intermediate in the synthesis of oxazolines, chiral auxiliaries, and pharmaceutical active ingredients (APIs).

Crucial Nomenclature Alert: Researchers often confuse this molecule with L-Phenylalaninol ((S)-2-amino-3-phenyl-1-propanol).

  • Target Molecule (This Protocol): (2S)-1-amino-3-phenylpropan-2-ol (Amino group at C1, Hydroxyl at C2).

  • Common Confusant: L-Phenylalaninol (Amino group at C2, Hydroxyl at C1).[1]

  • Verification: Ensure your starting material matches CAS: 22820-51-5 (HCl salt) or similar regioisomer specificities before proceeding.

PropertySpecification
IUPAC Name (2S)-1-amino-3-phenylpropan-2-ol hydrochloride
CAS (HCl Salt) 22820-51-5
Molecular Formula

MW (Salt) 187.67 g/mol
MW (Free Base) 151.21 g/mol
Physical State (Salt) White crystalline solid (MP: 150–154 °C)
Physical State (Base) Viscous oil or low-melting solid (MP: ~50–60 °C, tends to supercool)
Solubility Salt: Water (High), Methanol.[2] Base: DCM, Ethyl Acetate, Ethanol.

Chemical Basis of the Protocol

The conversion relies on a biphasic acid-base neutralization. The hydrochloride salt is protonated at the amine site (


), rendering it water-soluble. Treatment with a base (

) removes the proton, generating the neutral free amine (

), which partitions into the organic phase.


Critical Quality Attributes (CQAs):

  • Chiral Integrity: The basic conditions must not induce racemization at the C2 stereocenter.

  • Chloride Removal: Complete removal of counter-ions.

  • Yield: Maximizing recovery from the aqueous phase, as amino alcohols exhibit partial water solubility.

Experimental Protocols

Method A: Biphasic Extraction (Standard Laboratory Scale)

Recommended for batches >1g where robust isolation is required.

Reagents:

  • Starting Material: (2S)-1-amino-3-phenylpropan-2-ol HCl

  • Solvent: Dichloromethane (DCM) (Preferred for high solubility) or Ethyl Acetate (Greener alternative).

  • Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Step-by-Step Procedure:

  • Dissolution:

    • Weigh the HCl salt into a beaker.

    • Dissolve in the minimum amount of deionized water (approx. 10 mL per 1g of salt). Stir until fully dissolved.

    • Expert Insight: Keeping the water volume low maximizes the concentration gradient during extraction, improving yield.

  • Basification:

    • Place the beaker in an ice-water bath to maintain temperature < 20°C (exothermic neutralization).

    • Slowly add 2M NaOH dropwise with stirring.

    • Monitor pH.[2][3] Target pH 12–13 .

    • Checkpoint: The solution will become cloudy or an oil will separate as the free base forms.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add DCM (volume equal to the aqueous phase). Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate. Collect the lower organic layer (DCM).

    • Repeat: Extract the aqueous layer 2 more times with fresh DCM.

    • Expert Insight: Amino alcohols are polar. If the interface is unclear (emulsion), add a small amount of brine (saturated NaCl) to the aqueous phase to increase ionic strength and force the organic product out ("Salting Out").

  • Washing & Drying:

    • Combine the organic extracts.

    • Wash once with a small volume of Brine (Sat. NaCl) to remove residual water and bulk inorganic salts.

    • Dry the organic phase over Anhydrous

      
       for 15 minutes.
      
    • Filter off the solid desiccant.

  • Isolation:

    • Concentrate the filtrate using a rotary evaporator (Bath temp: 35°C).

    • Final State: The product will likely appear as a colorless to pale yellow viscous oil. If it is a solid, it may crystallize slowly upon standing in the cold.

Method B: Ion Exchange Chromatography (High Purity/Small Scale)

Recommended for <500mg or when strict chloride-free status is required.

  • Resin Preparation: Use a strong anion exchange resin (e.g., Amberlyst A-26 or Dowex 1X8) in the Hydroxide (

    
    ) form.
    
  • Loading: Dissolve the HCl salt in Methanol (or water/MeOH mix).

  • Elution: Pass the solution through the resin column. The

    
     binds to the resin; the free base elutes.
    
  • Finish: Wash column with MeOH. Evaporate solvent to obtain the free base.

Visualization: Workflow & Decision Logic

Figure 1: Biphasic Extraction Workflow

G Start Start: (2S)-1-amino-3-phenylpropan-2-ol HCl Dissolve Dissolve in Min. Water Start->Dissolve Basify Add 2M NaOH to pH > 12 (Ice Bath) Dissolve->Basify Extract Extract with DCM (3x) (Save Organics) Basify->Extract AqLayer Aqueous Layer (Contains NaCl) Extract->AqLayer Discard OrgLayer Combined Organic Layers (Contains Free Base) Extract->OrgLayer Dry Dry over Na2SO4 Filter OrgLayer->Dry Evap Rotary Evaporation (< 40°C) Dry->Evap Final Final Product: Free Base (Oil/Solid) Evap->Final

Caption: Step-by-step biphasic extraction workflow for desalting amino alcohols.

Figure 2: Troubleshooting & Optimization Logic

DecisionTree Check Check Aqueous Layer After Extraction Emulsion Emulsion Formed? Check->Emulsion Visual Inspection Yield Low Yield? Check->Yield Mass Balance Soln1 Add Brine (Salting Out) Filter through Celite Emulsion->Soln1 Yes Soln2 Re-extract with IPA/DCM (1:9 mix) Yield->Soln2 Yes

Caption: Decision matrix for handling common extraction issues (emulsions and low recovery).

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, perform the following checks:

TestMethodExpected Result (Pass Criteria)
Chloride Content Silver Nitrate Test: Dissolve a small aliquot of product in dilute

, add

.
Clear solution. (Turbidity/Precipitate indicates residual HCl salt).
Identity 1H-NMR (

)
Distinct shift of the

-proton adjacent to the amine. Disappearance of broad

peaks; appearance of sharp

peak (exchangeable).
Purity TLC (MeOH/DCM 1:9 + 1%

)
Single spot.

will be different (usually higher) than the salt.
Chirality Specific Rotation

Compare against literature value for the free base. (Note: Salt and Base have different rotation values).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17749884, 1-Amino-3-phenyl-propan-2-ol hydrochloride. Retrieved October 26, 2023, from [Link]

  • Bergbreiter, D. E., & Yoon, Y. C. (1994). Ion exchange resins in organic synthesis. Journal of Organic Chemistry. (General reference for Method B).

Sources

Scalable manufacturing process for (2S)-1-amino-3-phenylpropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for (2S)-1-amino-3-phenylpropan-2-ol Hydrochloride

Executive Summary

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride is a critical chiral building block (CBB) utilized in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Darunavir) and various CNS-active agents. Unlike its regioisomer L-phenylalaninol, this scaffold requires the amino group at the terminal C1 position and the hydroxyl group at the chiral C2 position.

This application note details a robust, scalable, four-step synthesis starting from the abundant chiral pool material L-Phenylalanine . This route is selected for its high atom economy, preservation of stereochemistry, and avoidance of expensive transition metal catalysts. The protocol emphasizes the control of regioselectivity during the epoxide ring-opening and the rigorous management of exothermic diazotization steps.

Retrosynthetic Analysis & Strategy

The manufacturing strategy relies on the "Chiral Pool" approach. We utilize the natural (S)-chirality of L-Phenylalanine to establish the (S)-configuration at the C2 position of the target.

Strategic Workflow:

  • Stereocenter Preservation: Conversion of L-Phe to (S)-2-chloro-3-phenylpropanoic acid via diazotization with retention of configuration (double inversion mechanism).

  • Functional Group Transformation: Reduction of the carboxylic acid to a primary alcohol (Chlorohydrin intermediate).

  • Epoxide Formation: Base-promoted ring closure to (S)-Benzyloxirane.

  • Regioselective Aminolysis: Nucleophilic attack of ammonia at the less hindered terminal carbon (C1) to yield the target amino alcohol.

SynthesisRoute LPhe L-Phenylalanine (S-Isomer) ChloroAcid (S)-2-Chloro-3- phenylpropanoic acid LPhe->ChloroAcid 1. NaNO2, HCl (Retention) Chlorohydrin (S)-2-Chloro-3- phenylpropan-1-ol ChloroAcid->Chlorohydrin 2. BH3-THF or NaBH4/BF3 Epoxide (S)-Benzyloxirane Chlorohydrin->Epoxide 3. NaOH/H2O (Cyclization) Target (2S)-1-amino-3- phenylpropan-2-ol HCl Epoxide->Target 4. NH4OH (excess) 5. HCl (Salt Formation)

Figure 1: Synthetic pathway from L-Phenylalanine to (2S)-1-amino-3-phenylpropan-2-ol HCl.

Detailed Experimental Protocols

Step 1: Diazotization-Chlorination (Stereochemical Retention)

Principle: The reaction proceeds via an


-lactone intermediate formed by the participation of the carboxylate group, leading to a double inversion (net retention) of the stereocenter.

Reagents:

  • L-Phenylalanine (1.0 eq)

  • Sodium Nitrite (NaNO2) (1.5 eq)

  • Hydrochloric Acid (5 M)

  • Solvent: Water

Protocol:

  • Dissolution: Charge L-Phenylalanine into a reactor containing 5 M HCl (excess, ~5-6 eq). Cool the mixture to -5°C to 0°C . Critical: Temperature control is vital to prevent racemization and side reactions.

  • Addition: Add an aqueous solution of NaNO2 dropwise over 2–3 hours. Maintain internal temperature < 5°C. Vigorous nitrogen evolution will occur (ensure adequate venting).

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).

  • Purification: Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Yield/QC: Expect ~85-90% yield of (S)-2-chloro-3-phenylpropanoic acid as a pale yellow oil or solid. Verify enantiomeric excess (ee) >98% via Chiral HPLC.

Step 2: Reduction to Chlorohydrin

Principle: Selective reduction of the carboxylic acid to the primary alcohol without dechlorinating the alpha-position.

Reagents:

  • (S)-2-chloro-3-phenylpropanoic acid (1.0 eq)

  • Borane-THF complex (1.0 M) or NaBH4/BF3·Et2O (1.2 eq hydride)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Under N2 atmosphere, dissolve the chloro-acid in anhydrous THF. Cool to 0°C .

  • Reduction: Add Borane-THF complex dropwise. The reaction is exothermic; control addition rate to keep T < 10°C.

  • Quench: After 4 hours (monitor by TLC), carefully quench with Methanol (MeOH) to destroy excess borane.

  • Workup: Concentrate solvent, partition residue between water and Dichloromethane (DCM). Wash organic layer with saturated NaHCO3.

  • Product: (S)-2-chloro-3-phenylpropan-1-ol. Used directly in the next step.

Step 3: Epoxide Formation ((S)-Benzyloxirane)

Principle: Intramolecular Williamson ether synthesis.

Reagents:

  • (S)-2-chloro-3-phenylpropan-1-ol (1.0 eq)

  • Potassium Hydroxide (KOH) or NaOH (2.0 eq)

  • Solvent: Ethanol/Water or THF/Water

Protocol:

  • Cyclization: Dissolve the chlorohydrin in Ethanol. Add aqueous KOH solution at RT.

  • Monitoring: Stir for 2–4 hours. Reaction is complete when starting material is consumed (TLC/GC).

  • Extraction: Dilute with water, extract with Diethyl Ether or MTBE.

  • Distillation: The crude epoxide can be purified by vacuum distillation (bp ~98°C at 17 mmHg) to ensure high optical purity.

  • Target: (S)-Benzyloxirane (also known as (S)-2-benzyl oxirane).

Step 4: Regioselective Aminolysis & Salt Formation

Principle: Ammonia attacks the less sterically hindered terminal carbon (C1) of the epoxide. High ammonia concentration suppresses the formation of secondary/tertiary amines (dimers).

Reagents:

  • (S)-Benzyloxirane (1.0 eq)

  • Ammonium Hydroxide (28-30% NH3) (20-30 eq) OR Liquid Ammonia in Methanol.

  • Solvent: Methanol/Isopropanol

  • HCl (gas or in dioxane) for salt formation.

Protocol:

  • Aminolysis: In a pressure vessel (autoclave), charge (S)-Benzyloxirane and Methanol.

  • Ammonia Addition: Add concentrated NH4OH or charge with liquid NH3. Note: Using 20+ equivalents of ammonia is critical to minimize dimer formation.

  • Reaction: Heat to 60°C for 4–6 hours. Pressure will rise (approx. 2-5 bar).

  • Concentration: Cool to RT, vent excess ammonia (scrubber required). Concentrate the solution under vacuum to remove water/methanol.

  • Salt Formation: Dissolve the crude oily amine in Isopropanol (IPA). Cool to 0°C.

  • Precipitation: Slowly add HCl (in IPA or Dioxane) until pH ~2. The hydrochloride salt will precipitate.

  • Recrystallization: Heat the slurry to dissolve solids (if necessary add minimal MeOH), then cool slowly to 0°C to crystallize.

  • Filtration: Filter the white crystalline solid, wash with cold IPA/Ether.

Process Data & Specifications

ParameterSpecificationNotes
Overall Yield 55% - 65%Calculated from L-Phenylalanine
Purity (HPLC) > 99.0%Area %
Chiral Purity (ee) > 99.5%Critical for pharmaceutical applications
Appearance White Crystalline SolidHygroscopic (store with desiccant)
Melting Point 148 - 152°CSharp melting point indicates high purity
Regioisomer Ratio > 99:1(2S)-1-amino-2-ol vs (2S)-2-amino-1-ol

Quality Control & Analytical Methods

A. Regioselectivity Check (NMR): Distinguishing the target from Phenylalaninol (regioisomer) is crucial.

  • Target ((2S)-1-amino-3-phenylpropan-2-ol): The CH2-NH2 protons appear as a doublet of doublets at a higher field (approx. 2.6–2.9 ppm) compared to the CH-NH2 of phenylalaninol.

  • Impurity (Dimer): Check for broadening or extra benzylic signals indicating bis-alkylation.

B. Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm / 254 nm.

Safety & Scalability Considerations

  • Diazotization (Step 1): On a large scale, the addition of NaNO2 must be strictly rate-controlled to manage heat and NOx gas evolution. Use automated dosing pumps linked to temperature probes.

  • Epichlorohydrin Alternative: An alternative route involves the Grignard reaction of Phenylmagnesium bromide with (S)-Epichlorohydrin. While shorter, (S)-Epichlorohydrin is a potent alkylating agent and carcinogen, requiring closed-system handling (isolators). The L-Phe route described above is generally safer for standard GMP facilities.

  • Ammonia Handling: The aminolysis step requires pressure-rated reactors. Scrubber systems must be sized to handle the off-gassing of large excess ammonia during depressurization.

References

  • Mechanism of Diazotization with Retention: Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). "Configuration of amino-compounds and the steric course of deamination." Nature, 166(4213), 178-180.

  • Regioselective Ring Opening of Epoxides: Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions." Journal of the Mexican Chemical Society, 56(4), 414-418.

  • General Synthesis of Amino Alcohols from Phenylalanine: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. (Context for reduction methodologies).

  • Industrial Context for HIV Protease Inhibitors: Ghosh, A. K., Bilcer, G., & Schiltz, G. (2001). "Syntheses of FDA Approved HIV Protease Inhibitors." Synthesis, 2001(15), 2203-2229. (Details the utility of the phenyl-amino-alcohol scaffold).

Application Notes and Protocols: N-Alkylation of (2S)-1-Amino-3-phenylpropan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Amino Alcohols in Medicinal Chemistry

(2S)-1-Amino-3-phenylpropan-2-ol, a chiral amino alcohol derived from the natural amino acid L-phenylalanine, serves as a valuable building block in the synthesis of a wide array of pharmacologically active compounds.[1] The strategic introduction of alkyl groups onto the nitrogen atom (N-alkylation) of this scaffold can profoundly influence the resulting molecule's biological activity, pharmacokinetic properties, and target selectivity. N-alkylated derivatives of this and similar amino alcohols are integral components of various therapeutic agents, including enzyme inhibitors and anticoagulants.[2]

The hydrochloride salt of (2S)-1-amino-3-phenylpropan-2-ol is a common starting material due to its stability and ease of handling. However, the presence of the hydrochloride presents specific challenges that must be addressed in the design of N-alkylation protocols. This guide provides a detailed exploration of robust and efficient methods for the N-alkylation of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride, with a focus on the underlying chemical principles, practical experimental details, and analytical characterization of the resulting products.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is paramount for successful protocol development.

PropertyValueSource
Molecular Formula C₉H₁₃NO·HCl[3]
Molecular Weight 187.67 g/mol [3]
Appearance White to yellow powder or crystals[4]
Melting Point 150-154 °C[3]
Solubility Soluble in water and very soluble in ethanol.[5]
Storage Inert atmosphere, room temperature.[4]

The hydrochloride salt form necessitates the use of a base to liberate the free amine for subsequent reaction. The choice of base and solvent system is critical to ensure efficient deprotonation without promoting undesirable side reactions.

Core N-Alkylation Strategies

Two primary strategies are widely employed for the N-alkylation of primary amines like (2S)-1-amino-3-phenylpropan-2-ol: Reductive Amination and Direct Alkylation .

Reductive Amination: A Versatile and Controlled Approach

Reductive amination is a highly reliable method for the controlled mono-N-alkylation of primary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate through the reaction of the amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine.

Mechanism Overview:

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine (2S)-1-Amino-3-phenylpropan-2-ol Imine Iminium Ion Intermediate Amine->Imine + R'CHO, -H₂O Carbonyl Aldehyde/Ketone (R'CHO) Product N-Alkylated Product Imine->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Imine

Caption: Reductive amination workflow.

Causality Behind Experimental Choices:

  • The Carbonyl Component: The choice of aldehyde or ketone directly determines the alkyl group to be introduced. A wide variety of commercially available aldehydes makes this a highly versatile method.

  • The Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation.[6] Its mild nature and selectivity for the iminium ion over the carbonyl starting material minimize the undesired reduction of the aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.

  • The Role of pH: The reaction is typically carried out under mildly acidic conditions (pH 4-6). This is a critical parameter; acidic conditions promote the formation of the iminium ion, which is more susceptible to reduction. However, strongly acidic conditions can lead to the protonation of the amine, rendering it non-nucleophilic, or cause side reactions. Acetic acid is often used to maintain the optimal pH.[6]

  • Solvent Selection: Methanol is a common solvent for reductive amination as it effectively dissolves the reactants and the reducing agent.[6]

Detailed Protocol: N-Benzylation via Reductive Amination

This protocol describes the N-benzylation of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride using benzaldehyde.

Materials:

  • (2S)-1-Amino-3-phenylpropan-2-ol hydrochloride

  • Triethylamine (TEA)

  • Benzaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Free Amine Generation: In a round-bottom flask, dissolve (2S)-1-amino-3-phenylpropan-2-ol hydrochloride (1.0 eq) in methanol. Add triethylamine (1.1 eq) dropwise at room temperature and stir for 15-20 minutes. This neutralizes the hydrochloride salt, generating the free amine in situ. The use of an organic base like triethylamine is crucial to avoid the introduction of water, which can interfere with the reaction.[7]

  • Imine Formation: To the solution containing the free amine, add benzaldehyde (1.0-1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.2-1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The addition should be slow to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. The aqueous wash helps to remove any remaining acidic components and inorganic salts.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. This method is straightforward but can be prone to over-alkylation, leading to the formation of di- and tri-alkylated products, as well as quaternary ammonium salts.

Mechanism Overview:

Direct_Alkylation Amine (2S)-1-Amino-3-phenylpropan-2-ol Product N-Alkylated Product Amine->Product + R'-X, Base AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Amine Base Base (e.g., K₂CO₃) Base->Amine SideProduct Di-alkylated Product Product->SideProduct + R'-X, Base

Caption: Direct N-alkylation and potential over-alkylation.

Causality Behind Experimental Choices:

  • Alkylating Agent: The reactivity of the alkyl halide follows the trend I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often provide a good balance of reactivity and stability.

  • The Base: A non-nucleophilic base is essential to deprotonate the amine hydrochloride and neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[7] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or an organic base like triethylamine (TEA). The choice of base can significantly impact the reaction outcome.[7][8]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Controlling Over-alkylation: To favor mono-alkylation, it is often necessary to use a large excess of the amine relative to the alkylating agent. However, with a valuable starting material like (2S)-1-amino-3-phenylpropan-2-ol, it is more practical to use a slight excess of the amine and carefully control the reaction conditions (e.g., temperature, reaction time) and stoichiometry.

Detailed Protocol: N-Ethylation via Direct Alkylation

This protocol describes the N-ethylation of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride using ethyl bromide.

Materials:

  • (2S)-1-Amino-3-phenylpropan-2-ol hydrochloride

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Ethyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography

Procedure:

  • Reaction Setup: To a stirred suspension of finely powdered and dried potassium carbonate (2.5-3.0 eq) in anhydrous DMF, add (2S)-1-amino-3-phenylpropan-2-ol hydrochloride (1.0 eq). The use of a solid inorganic base like K₂CO₃ is advantageous as it is easily removed by filtration after the reaction.[7]

  • Addition of Alkylating Agent: Add ethyl bromide (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir overnight. The elevated temperature is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Dilute the filtrate with a large volume of water and extract the product with diethyl ether (3 x volumes). The addition of water is to precipitate the product and dissolve the DMF.

    • Combine the organic extracts and wash them with brine to remove any residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the mono-alkylated product from any di-alkylated byproducts and unreacted starting material.

Alternative N-Alkylation Strategies: The "Borrowing Hydrogen" Methodology

A more sustainable and atom-economical approach to N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[8][9] This method utilizes alcohols as alkylating agents, with water being the only byproduct. The reaction is typically catalyzed by a transition metal complex (e.g., based on ruthenium or iridium).[2][9]

Mechanism Overview:

Borrowing_Hydrogen Alcohol Alcohol (R'CH₂OH) Aldehyde Aldehyde (R'CHO) Alcohol->Aldehyde Dehydrogenation Catalyst_H [M]-H Imine Imine Catalyst_H->Imine Aldehyde->Imine + Amine, -H₂O Amine (2S)-1-Amino-3-phenylpropan-2-ol Product N-Alkylated Product Imine->Product Hydrogenation Catalyst Catalyst [M] Product->Catalyst Catalyst->Alcohol Catalyst->Imine

Caption: Catalytic cycle of "Borrowing Hydrogen" N-alkylation.

While this method is highly elegant, it often requires elevated temperatures and specialized catalysts, which may not be readily available in all laboratory settings. However, for large-scale and environmentally conscious syntheses, it represents a superior alternative to traditional methods.[10]

Analytical Characterization of N-Alkylated Products

The successful synthesis and purification of the N-alkylated product must be confirmed by appropriate analytical techniques.

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.The product should have a different Rf value compared to the starting amine. A single spot after purification indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation.¹H NMR: Appearance of new signals corresponding to the protons of the introduced alkyl group. A shift in the signals of the protons adjacent to the nitrogen atom. ¹³C NMR: Appearance of new carbon signals for the alkyl group and a shift in the signal of the carbon atom bonded to the nitrogen.[11]
Mass Spectrometry (MS) Determination of molecular weight.The molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated molecular weight of the N-alkylated product.
Infrared (IR) Spectroscopy Functional group analysis.The N-H stretching vibrations of the primary amine (typically two bands around 3300-3500 cm⁻¹) will be replaced by a single N-H stretching band for the secondary amine product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for direct alkylation), or the equivalents of the alkylating and reducing agents. Ensure the starting amine hydrochloride was effectively neutralized.

  • Over-alkylation in Direct Alkylation: To minimize this, use a smaller excess of the alkylating agent, lower the reaction temperature, or shorten the reaction time. Purification by column chromatography is often necessary to separate the desired mono-alkylated product.

  • Racemization: The stereocenter at the carbon bearing the amino group is generally stable under the described conditions. However, harsh basic or acidic conditions and elevated temperatures should be avoided to minimize the risk of epimerization.[9]

  • Purification Challenges: N-alkylated amino alcohols can sometimes be challenging to purify due to their polarity and basicity. Careful selection of the chromatographic eluent system is crucial. In some cases, converting the product to its hydrochloride salt can facilitate crystallization and purification.[12]

Conclusion

The N-alkylation of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride is a fundamental transformation in medicinal chemistry. Both reductive amination and direct alkylation offer reliable pathways to a diverse range of N-substituted derivatives. The choice of method depends on the desired alkyl group, the scale of the reaction, and the available reagents and equipment. By carefully considering the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize these valuable chiral building blocks for drug discovery and development.

References

  • Cantillo, D., & Kappe, C. O. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701979. [Link]

  • Li, F., Shan, H., Chen, L., & Liu, Q. (2012). Direct N-alkylation of amino-azoles with alcohols catalyzed by an iridium complex/base system. Chemical Communications, 48(5), 603-605. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. [Link]

  • Ahmadi, S., Ziarati, A., & Badri, Z. (2021). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Li, F., Shan, H., Chen, L., & Liu, Q. (2012). Direct N-alkylation of amino-azoles with alcohols catalyzed by an iridium complex/base system. Chemical Communications, 48(5), 603-605. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. [Link]

  • PubChem. (n.d.). L-phenylalaninol. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of an aminoalcohol.
  • The Drug Classroom. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube. [Link]

  • Manthiri, A. A., Ramalingam, S., George, G., & Aarthi, R. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Heliyon, 7(4), e06781. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the reduction of phenylalanine to (2S)-1-amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of L-Phenylalanine Reduction

🚨 Critical Nomenclature & Target Verification

Before proceeding, we must verify your target molecule to ensure the correct synthetic pathway is applied. The IUPAC names for reduced phenylalanine derivatives are frequently confused.

PrecursorReaction TypeProduct StructureIUPAC NameCommon Name
L-Phenylalanine Direct Reduction (COOH

CH

OH)
Ph-CH

-CH(NH

)-CH

OH
(S)-2-amino-3-phenylpropan-1-ol L-Phenylalaninol
L-Phenylalanine Multi-step (Diazoketone/Epoxide)Ph-CH

-CH(OH)-CH

-NH

(2S)-1-amino-3-phenylpropan-2-ol Saquinavir Intermediate

Support Note: The guide below focuses on the Direct Reduction of Phenylalanine to L-Phenylalaninol ((S)-2-amino-3-phenylpropan-1-ol). If you genuinely require the 1-amino-2-ol isomer (where the amine and alcohol positions are swapped), stop . You cannot achieve this via direct reduction; you require the chloromethyl ketone (Dakin-West/Arndt-Eistert) pathway.

The "Gold Standard" Protocol: NaBH / I System

While Lithium Aluminum Hydride (LiAlH


) is the classical reagent, it is hazardous at scale and often results in difficult aluminum emulsions ("Fieser sludges") that trap product.

The Sodium Borohydride - Iodine (NaBH


/I

)
system is the industry-preferred method for high-yield retention of optical purity. It generates borane (B

H

) in situ.
Optimized Workflow
  • Reagents: L-Phenylalanine (1.0 eq), NaBH

    
     (2.4 eq), I
    
    
    
    (1.0 eq).
  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Setup: Suspend L-Phenylalanine and NaBH

    
     in anhydrous THF under Argon/N
    
    
    
    .
  • Activation (Critical): Cool to 0°C. Add I

    
     solution in THF dropwise over 30-60 minutes.
    
    • Why: The reaction

      
       is exothermic and evolves Hydrogen gas. Rapid addition risks thermal runaway.
      
  • Reduction: Once gas evolution ceases, heat to reflux for 16–18 hours.

    • Checkpoint: The solution should become clear/colorless.

  • Methanolysis: Cool to room temperature. Carefully add Methanol until effervescence stops.

  • The "Yield Killer" Step (Hydrolysis): Evaporate solvent to a paste. Add 20% aqueous KOH and reflux for 4 hours .

    • Technical Insight: This is where 40% of yields are lost. See "Troubleshooting" below.

Troubleshooting Guide: Why is my yield low?
Issue 1: "I have low mass recovery (30-50%), and the product is a sticky oil."

Diagnosis: Incomplete hydrolysis of the Boron-Amine Complex. Root Cause: Borane forms a stable Lewis acid-base adduct with the amine of the product (


). This complex is stable to water and mild acid. If you only perform a simple extraction, the complex remains in the organic layer as an oil or is discarded, but it is not the free amine.
Solution: 
  • Aggressive Hydrolysis: You must reflux the crude residue with strong base (KOH) or strong acid (HCl/MeOH) to break the B-N bond.

  • Verification: Check the NMR of the crude. Broad peaks around 1.5-3.0 ppm often indicate boron coordination.

Issue 2: "My product is stuck in the aqueous layer."

Diagnosis: Partition coefficient failure. Root Cause: L-Phenylalaninol is an amino alcohol with significant water solubility, unlike its ester precursors. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or K

    
    CO
    
    
    
    before extraction.
  • Solvent Switch: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. The alcohol group requires a more polar organic solvent to pull it from water.

Issue 3: "Loss of Optical Purity (low ee%)."

Diagnosis: Racemization during Iodine addition. Root Cause: Uncontrolled exotherm during the generation of Borane can cause partial racemization of the


-center.
Solution: 
  • Temperature Control: Maintain 0°C strictly during the Iodine addition.

  • Reagent Quality: Ensure NaBH

    
     is fresh. Old borohydride requires longer reaction times, increasing thermal exposure.
    
Visualizing the "Yield Trap"

The following diagram illustrates the mechanistic bottleneck where most researchers lose yield (The Boron-Amine Complex).

BoronComplexTrap cluster_0 The Danger Zone Phe L-Phenylalanine (Solid) Complex STABLE COMPLEX (R-NH2 : BH3) Yield Trap! Phe->Complex NaBH4 / I2 Reflux Borane In-Situ Borane (B2H6) Borane->Complex Active Species Complex->Complex INCORRECT: Mild Acid/Water Wash Product L-Phenylalaninol (Free Amine) Complex->Product CORRECT: KOH Reflux Hydrolysis Aggressive Hydrolysis (KOH Reflux)

Caption: Figure 1. The Boron-Amine Complex Trap. Failure to aggressively hydrolyze the intermediate results in the isolation of the stable complex rather than the free amine, drastically reducing apparent yield.

Workup Decision Logic

WorkupLogic Start Reaction Complete (Clear Solution) Quench Quench with MeOH (Destroy excess Hydride) Start->Quench Evap Evaporate to Paste Quench->Evap HydrolysisType Hydrolysis Method? Evap->HydrolysisType AcidPath Acid Hydrolysis (HCl/MeOH Reflux) HydrolysisType->AcidPath If Acid Sensitive BasicPath Base Hydrolysis (KOH/H2O Reflux) HydrolysisType->BasicPath Standard (Preferred) Extract Extraction AcidPath->Extract Neutralize first BasicPath->Extract SolventChoice Solvent Selection? Extract->SolventChoice Ether Diethyl Ether (POOR Recovery) SolventChoice->Ether Avoid DCM DCM or CHCl3/IPA (HIGH Recovery) SolventChoice->DCM Recommended

Caption: Figure 2.[1][2] Optimized Workup Decision Tree. Selecting the correct hydrolysis path and extraction solvent is critical for recovering the water-soluble amino alcohol.

Frequently Asked Questions (FAQs)

Q: Can I use LiAlH


 (LAH) instead of NaBH

/I

?
A: Yes, but with caveats. LAH is more pyrophoric. If you use LAH, avoid the standard "Fieser workup" (n mL water, n mL NaOH, 3n mL water) as the amino alcohol tends to adsorb onto the aluminum salts. Instead, use a Glauber's Salt (Na

SO

·10H

O)
quench, which releases the product more effectively from the aluminum matrix.

Q: My product has a yellow tint. Is it impure? A: Likely yes. The yellow color often comes from trace Iodine residues or polymerized side products.

  • Fix: Wash the organic phase with 10% Aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) during extraction to quench any remaining Iodine.

Q: How do I store the product? A: L-Phenylalaninol is hygroscopic and absorbs CO


 from the air (forming carbamates). Store it under Nitrogen/Argon in a tightly sealed container at 2-8°C.

Q: I need to scale this to 100g. What changes? A:

  • Iodine Addition: Use a solid addition funnel or pump a solution very slowly. The exotherm is the main safety risk.

  • Hydrogen Venting: Ensure your scrubbers can handle the massive H

    
     evolution.
    
  • Stirring: The initial slurry becomes very thick before the Iodine is added. Ensure you have an overhead mechanical stirrer, not a magnetic stir bar.

References
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[2][3] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Abiko, A., & Masamune, S. (1992). A simple and efficient procedure for the reduction of amino acids to amino alcohols.[3] Tetrahedron Letters, 33(38), 5517-5518.

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[3] The Journal of Organic Chemistry, 56(20), 5964-5965.

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

Sources

Preventing racemization during the synthesis of (2S)-1-amino-3-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Core Directive: Understanding the Root of Racemization

The primary challenge in synthesizing enantiomerically pure (2S)-1-amino-3-phenylpropan-2-ol lies in controlling the stereocenter at the carbon bearing the hydroxyl group. This stereocenter is typically established by the reduction of a prochiral ketone, 1-amino-3-phenylpropan-2-one. The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is susceptible to removal under both acidic and basic conditions. This deprotonation leads to the formation of a planar enol or enolate intermediate, which results in the loss of stereochemical information.[1][2][3] Subsequent reprotonation or reaction of this intermediate can occur from either face, leading to a racemic mixture.

Frequently Asked Questions (FAQs)

Q1: At what stage is racemization most likely to occur?

The α-amino ketone intermediate, 1-amino-3-phenylpropan-2-one, is the most vulnerable to racemization. Any handling of this intermediate, from its synthesis and purification to the final reduction step, poses a risk. Factors that exacerbate this issue include prolonged reaction times, elevated temperatures, and the presence of even mild acids or bases.

Q2: My starting material is L-phenylalanine. Can racemization happen during the formation of the ketone precursor?

Yes. If you are preparing the α-amino ketone from L-phenylalanine, certain synthetic methods can compromise the initial stereocenter. For instance, traditional methods that proceed through intermediates prone to enolization under harsh conditions can lead to a racemic ketone precursor.

Troubleshooting Guide: Strategies to Prevent Racemization

This section offers a systematic approach to identifying and solving racemization issues encountered during your synthesis.

Issue 1: Low Enantiomeric Excess (e.e.) in the Final Product After Reduction

If you are observing a mixture of stereoisomers in your final (2S)-1-amino-3-phenylpropan-2-ol, the cause likely lies in the reduction step or the immediate handling of the ketone precursor.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Racemization Post-Reduction start Low Enantiomeric Excess Detected q1 Was the α-amino ketone hydrochloride salt neutralized before reduction? start->q1 sol1 Use a mild, non-nucleophilic base (e.g., NaHCO3) at low temperature immediately before reduction. q1->sol1 Yes, with strong base q2 What type of reducing agent was used? q1->q2 No, or with mild base sol1->q2 sol2a Employ a stereoselective reducing agent such as a CBS catalyst or DIP-Chloride. q2->sol2a Non-stereoselective sol2b If using a non-chiral hydride source (e.g., NaBH4), were conditions optimized for stereoselectivity? q2->sol2b Stereoselective q3 Were reaction temperature and duration minimized? sol2a->q3 sol2b->q3 sol3 Maintain low temperatures (e.g., -78°C to 0°C) and monitor for completion to avoid prolonged exposure. q3->sol3 end High Enantiomeric Excess Achieved sol3->end

Caption: A decision workflow for troubleshooting racemization.

In-Depth Solutions & Protocols:

  • Handling of the α-Amino Ketone: The free base of 1-amino-3-phenylpropan-2-one is prone to decomposition and racemization. It is often more stable as its hydrochloride salt. Neutralization should be performed immediately prior to the reduction.

    • Sub-optimal Practice: Using strong bases like sodium hydroxide or potassium hydroxide for neutralization can rapidly lead to racemization.

    • Recommended Protocol: Suspend the hydrochloride salt of the α-amino ketone in an anhydrous, aprotic solvent (e.g., THF or dichloromethane) and cool to 0°C. Add a slight excess of a mild base like sodium bicarbonate and stir briefly. Use the resulting free base in the subsequent reduction without isolation.

  • Choice of Reducing Agent: The use of a chiral reducing agent is critical for achieving high enantioselectivity.

    • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a borane source with a catalytic amount of a chiral oxazaborolidine, which is highly effective for the enantioselective reduction of ketones.[4][5][6] This approach is known for its predictability and can consistently achieve high enantiomeric excess.[4]

    • Diisopinocampheylchloroborane (DIP-Chloride): This is a stoichiometric chiral reducing agent that offers excellent enantioselectivity for a variety of ketones.[7][8][9] The choice between (+)-DIP-Chloride and (-)-DIP-Chloride determines the stereochemical outcome.[7]

Table 1: Comparison of Stereoselective Reducing Agents

Reducing Agent/SystemTypeTypical e.e. (%)Key Considerations
Sodium Borohydride (NaBH₄)Achiral~0%Not suitable for asymmetric reduction.
CBS ReductionCatalytic, Asymmetric>95%Requires anhydrous conditions and careful temperature control.[4][6]
DIP-ChlorideStoichiometric, Chiral>90%Often requires lower temperatures for optimal selectivity.[7][9][10]
Issue 2: Racemization During the Synthesis of the Ketone Precursor

To prevent racemization at this stage, it is crucial to use a synthetic route that avoids harsh conditions and protects the chiral center.

Expert Recommendation: The Weinreb Amide Approach

A robust method for preparing the α-amino ketone from L-phenylalanine with minimal risk of racemization is through a Weinreb amide intermediate.[11][12] This approach is compatible with a wide range of functional groups and the resulting Weinreb amide is stable for purification.[11][13]

Experimental Protocol: Synthesis of N-Boc-1-amino-3-phenylpropan-2-one via a Weinreb Amide

  • Formation of the Weinreb Amide:

    • Begin with N-Boc-L-phenylalanine.

    • Dissolve it in an anhydrous solvent like dichloromethane.

    • Add N,O-dimethylhydroxylamine hydrochloride and a suitable peptide coupling reagent (e.g., HATU, EDC).

    • Include a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Stir at room temperature and monitor the reaction's progress.

    • Upon completion, perform a standard aqueous workup to isolate the N-Boc-protected Weinreb amide.[12][14]

  • Formation of the Ketone:

    • Dissolve the purified Weinreb amide in anhydrous THF and cool the solution to 0°C.

    • Slowly add an organometallic reagent like methylmagnesium bromide. The chelation by the methoxy and oxygen atoms on the amide stabilizes the tetrahedral intermediate and prevents over-addition.[13]

    • After the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.

    • Extract the N-Boc-protected α-amino ketone and purify it.

  • Deprotection and Reduction:

    • The Boc protecting group can be removed using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

    • The resulting hydrochloride salt of the α-amino ketone should be immediately subjected to stereoselective reduction as described in the previous section.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]

  • Cantel, S., Heitz, A., Martinez, J., & Fehrentz, J. A. (2004). Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Journal of Peptide Science, 10(9), 531-534. [Link]

  • Brown, H. C., & Ramachandran, P. V. (1994). Asymmetric reduction with chiral organoboranes. Pure and Applied Chemistry, 66(10-11), 2007-2014. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Cantel, S., et al. (2004). Synthesis of Chiral Alpha-Amino Aldehydes Linked by Their Amine Function to Solid Support. Journal of Peptide Science, 10(9), 531-4. [Link]

  • Ramachandran, P. V., & Brown, H. C. (2002). Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane. The Journal of Organic Chemistry, 67(15), 5315-5319. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • NRO Chemistry. Corey-Bakshi-Shibata Reduction. [Link]

  • G. A. Molander, et al. (2018). Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. Nature Chemistry, 11(2), 163-169. [Link]

  • Brown, H. C., et al. (1994). Asymmetric Reduction of Prochiral Ketones with B-Chlorodiisopinocampheylborane. DTIC. [Link]

  • University of Calgary. Enantioselective Reduction of Ketones. [Link]

  • Romero-Fernández, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4134-4143. [Link]

  • Google Patents. US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
  • D'hooghe, M., et al. (2007). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)arenes from 2-aryl-3-(hydroxymethyl)aziridines. The Journal of Organic Chemistry, 72(24), 9257-9266. [Link]

  • Ríos-Lombardía, N., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 24(21), 3949. [Link]

  • Torambetov, B. K., et al. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. IUCrData, 10(7). [Link]

  • G. Tamilselvan, et al. (2018). SYNTHESIS OF 2-AMINO-3-PHENYLPROPAN-1-OL COMPOUNDS FROM BAYLIS-HILLMAN DERIVATIVES, CARBON NANOTUBE, KINETIC, LIFETIME AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 11(1), 175-180. [Link]

  • Planas, M., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Advanced Synthesis & Catalysis, 363(14), 3564-3573. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

  • G. Tamilselvan, et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. RASAYAN Journal of Chemistry, 11(1), 175-180. [Link]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Torambetov, B. K., et al. (2025). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 7). [Link]

  • Page, M. I., & Farah, M. M. (2020). Recent advances in the synthesis of α-amino ketones. RSC advances, 10(72), 44357-44370. [Link]

  • Reddy, P. V., & Cook, G. R. (2010). Stereoselective synthesis of β-hydroxy enamines, aminocyclopropanes, and 1,3-amino alcohols via asymmetric catalysis. The Journal of organic chemistry, 75(21), 7357-7365. [Link]

  • Khobragade, T. P., et al. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Biocatalysis and Agricultural Biotechnology, 45, 102497. [Link]

  • Google Patents. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

Sources

Resolving hygroscopicity issues with (2S)-1-amino-3-phenylpropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopicity Management & Stability Protocols Ticket ID: TS-HYGRO-2S-APP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering deliquescence or severe hygroscopicity with (2S)-1-amino-3-phenylpropan-2-ol hydrochloride . This is a known physicochemical characteristic of low-molecular-weight amino-alcohol hydrochloride salts. The high charge density of the chloride anion, combined with the hydrogen-bonding capacity of the secondary hydroxyl group and the primary amine, creates a lattice with a low Critical Relative Humidity (CRH).

This guide provides immediate handling workarounds, process engineering solutions for drying, and fundamental chemical modifications (salt switching) to permanently resolve the issue.

Module 1: Immediate Handling & Logistics (The "Band-Aid")

Q: The material turns to a "goo" or sticky paste within minutes of opening the bottle. How do I weigh it accurately?

A: Do not attempt to weigh the solid directly on an analytical balance if the ambient humidity is >30% RH. The mass will drift upwards continuously as it adsorbs atmospheric water.

Protocol: The "Weigh-by-Difference" Solubilization Method Instead of fighting the hygroscopicity, use it to your advantage by converting the solid to a stock solution immediately.

  • Do not scrape: Take the entire deliquesced or sticky container.

  • Dissolve In-Situ: Add a known volume of a compatible solvent (e.g., Methanol or Water) directly into the original shipping container to dissolve the entire content.

  • Calculate Concentration:

    
    
    (Where 
    
    
    
    is the supplier's stated mass, assuming quantitative transfer is not possible).
  • Aliquot by Volume: Dispense the required amount via micropipette or volumetric syringe.

    • Why this works: Liquids are not subject to the same surface adsorption errors as high-surface-area solids.

Q: What environmental controls are mandatory?

A: You must operate below the Critical Relative Humidity (CRH) of the salt. While the specific CRH for this intermediate is likely <45% RH, follow these "Red Zone" rules:

EnvironmentStatusAction Required
Open Lab (RH > 50%) CRITICAL Stop. Material will deliquesce (liquefy) in <15 mins.
Dehumidified Lab (RH < 40%) RISKY Rapid weighing possible. Keep containers closed.
Glove Box / Dry Bag SAFE Ideal handling environment. Use Nitrogen purge.

Module 2: Process Engineering (The "Fix")

Q: How do I dry the material if it has already absorbed moisture?

A: Standard oven drying often fails because the water may form a stable hydrate or the lattice collapses, trapping moisture.

Protocol: Azeotropic Distillation Drying If the material is thermally stable up to 50°C, use solvent entrainment to remove water.

  • Dissolve: Dissolve the wet solid in Anhydrous Ethanol or Isopropanol (IPA) .

  • Entrain: Add a co-solvent usually capable of forming a water azeotrope (e.g., Toluene, though IPA/Ethanol often suffice for bulk water removal).

  • Rotary Evaporation: Evaporate under reduced pressure. The solvent carries the water away.

  • Vacuum Finish: Place the resulting foam/solid in a vacuum oven at 40°C over Phosphorus Pentoxide (

    
    )  for 24 hours.
    

Q: Can I recrystallize it to a non-hygroscopic form?

A: Polymorph screening may yield a more stable crystal lattice, but HCl salts of amino alcohols are stubbornly hygroscopic.

  • Try: Recrystallization from IPA/MTBE (Methyl tert-butyl ether).

  • Avoid: Methanol/Ether (often leads to oiling out).

Module 3: Fundamental Chemistry (The "Cure")

Q: Can I change the salt form? (Highly Recommended)

A: Yes. The Hydrochloride (HCl) salt is often the "default" choice by CROs due to cost, but it is chemically suboptimal for this class of molecules. The chloride counter-ion is small and has high charge density, promoting water uptake.

Strategy: Counter-Ion Screening Switching to a large, organic counter-ion often disrupts the water-binding network and raises the CRH.

Recommended Alternatives:

  • Fumarate: (Stoichiometry 2:1 or 1:1). Often creates high-melting, non-hygroscopic solids.

  • Succinate: Similar to fumarate, good for solubility.

  • p-Toluenesulfonate (Tosylate): Large hydrophobic anion that blocks water access.

Salt Selection Logic Flow

SaltSelection Start Start: HCl Salt is Hygroscopic CheckReg Is Salt Change Permitted (Regulatory/Process)? Start->CheckReg ProcessFix Use Module 2: Azeotropic Drying & Humidity Control CheckReg->ProcessFix No Screening Initiate Salt Screen CheckReg->Screening Yes Fumarate Test Fumarate (High MP, Stable) Screening->Fumarate Tosylate Test Tosylate (Hydrophobic) Screening->Tosylate Tartrate Test Tartrate (Chiral Resolution Potential) Screening->Tartrate Eval Evaluate via DVS (Dynamic Vapor Sorption) Fumarate->Eval Tosylate->Eval Tartrate->Eval Result Select Candidate with <2% Weight Gain at 80% RH Eval->Result

Caption: Decision logic for transitioning from a problematic HCl salt to a stable organic salt form.

Module 4: Analytical Verification

Q: How do I prove the issue is resolved?

A: You must quantify the interaction with water vapor. Do not rely on visual inspection.

1. Dynamic Vapor Sorption (DVS):

  • The Gold Standard. Cycles the sample from 0% to 90% RH and measures mass change.

  • Target: A mass increase of <2% at 80% RH (non-hygroscopic).

  • Current HCl Salt likely: >15% mass increase (Deliquescent).[1]

2. TGA (Thermogravimetric Analysis):

  • Distinguishes between surface moisture (weight loss <100°C) and bound hydrates (stepped weight loss >100°C).

Troubleshooting Workflow

Use this logic gate to determine your next experimental step.

Troubleshooting Problem Issue: Sample is Wet/Sticky IsRaw Is it Raw Material? Problem->IsRaw IsFinal Is it Final API? Problem->IsFinal Solubilize Dissolve in Solvent (Use Solution) IsRaw->Solubilize Immediate Use Dry Azeotropic Drying (See Module 2) IsRaw->Dry Storage Needed SaltSwitch Switch Counter-ion (Fumarate/Tosylate) IsFinal->SaltSwitch Development Phase Excipient Use Silica/Desiccants in Formulation IsFinal->Excipient Locked Phase

Caption: Operational workflow for handling hygroscopic failures based on development stage.

References

  • Salt Selection Strategies: Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Gupta, S. V. (2018).[2] Salt Selection in Drug Development. Pharmaceutical Technology.

  • Hygroscopicity Management: Hirschberg, C., et al. (2020).[3] Critical Relative Humidity (CRH) as a Key Parameter in Solid-State Stability. Journal of Pharmaceutical Sciences. (General principle validation for CRH in amine salts).

  • Amino Alcohol Salt Properties: Search results confirm that hydrochloride salts of amino alcohols (e.g., Phenylalaninol, Tetrahydroberberine) are prone to deliquescence due to hydrogen bonding capabilities and chloride ion charge density.

  • Crystal Engineering: Elder, D. P., Holm, R., & de Diego, H. L. (2013). Use of pharmaceutical salts and cocrystals to address solubility and dissolution rate issues.[1] International Journal of Pharmaceutics. (Foundational text on switching from HCl to organic acids to improve physical properties).

Sources

Minimizing side reactions when using (2S)-1-amino-3-phenylpropan-2-ol HCl in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions when using (2S)-1-amino-3-phenylpropan-2-ol HCl in peptide coupling Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Reagent Profile

(2S)-1-amino-3-phenylpropan-2-ol (commonly known as L-Phenylalaninol ) is a chiral amino alcohol widely used to introduce C-terminal alcohol functionality into peptide mimetics and protease inhibitors.

When supplied as the HCl salt , this reagent presents a unique set of chemoselective challenges compared to standard amino acids. The presence of a free secondary hydroxyl group (


-hydroxyl) alongside the primary amine creates a competitive nucleophilic environment.

The Core Challenge: Achieving exclusive


-acylation  (amide bond formation) while suppressing 

-acylation
(ester formation), racemization , and oxazoline cyclization .
Reaction Landscape & Mechanistic Pathways

Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates the desired pathway versus the three primary failure modes.

ReactionLandscape Start Activated Amino Acid + (2S)-Phenylalaninol HCl Neutralization In-situ Neutralization (Base) Start->Neutralization Step 1 NAcyl N-Acylation (Kinetic Product) Neutralization->NAcyl Favored (Nucleophilicity NH2 > OH) OAcyl O-Acylation (Ester Formation) Neutralization->OAcyl Side Rxn: High Temp / Excess Activation Racemization Racemization (Stereocenter Loss) Neutralization->Racemization Side Rxn: Excess Base Oxazoline Oxazoline Cyclization NAcyl->Oxazoline Dehydrating Conditions (e.g., SOCl2, Burgess) Final Target Peptide Alcohol NAcyl->Final Desired OAcyl->NAcyl O->N Shift (Basic pH)

Figure 1: Mechanistic pathways in the coupling of amino alcohols. Green paths indicate the desired workflow; red nodes represent critical failure modes.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis, grounded in mechanistic causality.

Issue 1: Chemoselectivity (O-Acylation vs. N-Acylation)

User Question: I am observing a side product with the same mass as my target but different retention time. Is this the ester?

Technical Insight: Yes, this is likely the


-acyl isomer . While the amine is more nucleophilic than the secondary alcohol, 

-acylation becomes competitive if:
  • The amine remains protonated (incomplete neutralization of the HCl salt).

  • The carboxyl component is "over-activated" (e.g., using highly reactive acid chlorides without temperature control).

  • The reaction is run in acidic media.[1][2]

Corrective Protocol:

  • Base Stoichiometry: Ensure you use exactly 1.0 equivalent of base (e.g., DIPEA or NMM) to neutralize the HCl salt before adding the activated ester.

  • Reagent Choice: Use "softer" coupling agents like EDC/HOBt or DEPBT rather than aggressive carbodiimides without additives.

  • Remediation: If

    
    -acylation occurs, treat the crude mixture with mild aqueous base (pH 9-10). This promotes the 
    
    
    
    acyl shift
    , converting the kinetic ester byproduct into the thermodynamic amide product [1].
Issue 2: Solubility & "Gummy" Precipitates

User Question: The Phenylalaninol HCl salt clumps when I add DIPEA to my DCM reaction mixture. How do I fix this?

Technical Insight: Phenylalaninol HCl is polar, while the free base is moderately lipophilic. Rapid addition of base in non-polar solvents (DCM) can cause the salt to "gum up" before it fully neutralizes and dissolves.

Corrective Protocol:

  • Solvent System: Use a co-solvent system. DMF/DCM (1:1) is ideal. DMF solubilizes the salt, while DCM moderates the polarity.

  • Order of Addition: Dissolve the amino alcohol HCl in the solvent first, then add the base slowly. Stir for 10-15 minutes to ensure full free-basing before adding the activated amino acid.

Issue 3: Oxazoline Formation

User Question: I see a mass of [M-18] in my LCMS. Is this the oxazoline?

Technical Insight: Yes. The loss of water (18 Da) from the


-acyl amino alcohol indicates cyclization to a 2-substituted oxazoline . This is promoted by:
  • Strong dehydrating conditions.

  • Activation of the amide carbonyl (e.g., by residual thionyl chloride or excess coupling reagent).

  • Acidic workups where the amide oxygen attacks the protonated alcohol.

Corrective Protocol:

  • Avoid Strong Acids: Do not use strong acid halides for coupling if possible.

  • Workup: Keep workups neutral or mildly basic. Avoid heating the product in acidic solution.

Issue 4: Racemization of the Coupling Partner

User Question: The amino alcohol is chiral. Do I need to worry about it racemizing?

Technical Insight: The (2S)-phenylalaninol itself is relatively resistant to racemization because it is not being activated at a carbonyl center. However, the activated amino acid (the coupling partner) is highly prone to racemization, especially if excess base is used to neutralize the phenylalaninol HCl salt [2].

Corrective Protocol:

  • Base Limit: Never exceed 2.0 equivalents of base relative to the amine HCl (1 eq for neutralization, 1 eq for the coupling reaction if using uronium salts like HATU).

  • Additives: Always use HOBt or Oxyma if using carbodiimide chemistry to suppress oxazolone formation (the primary mechanism of racemization for the acid component).

Comparative Analysis of Coupling Reagents

Select the right tool for the chemoselectivity required.

Coupling ReagentActivation TypeRisk of O-AcylationRisk of RacemizationRecommendation
EDC / HOBt CarbodiimideLowLowGold Standard. Slow but highly chemoselective for

-amidation.
HATU / DIPEA UroniumModerateLow-ModerateHigh Efficiency. Use strictly controlled base equivalents (1 eq DIPEA per eq of HCl salt + 1 eq for activation).
DCC CarbodiimideHighHighAvoid. Difficult byproducts (DCU) and higher risk of side reactions.
IBCF (Isobutyl chloroformate) Mixed AnhydrideHighHighAvoid. High risk of

-acylation and urethane formation unless temperature is strictly -15°C.
DEPBT PhosphoniumVery LowVery LowExcellent Alternative. Known for suppressing racemization in sensitive couplings [3].
"Gold Standard" Experimental Protocol

Objective: Coupling Fmoc-Leu-OH to (2S)-1-amino-3-phenylpropan-2-ol HCl with minimized side reactions.

Materials:

  • (2S)-1-amino-3-phenylpropan-2-ol HCl (1.0 eq)

  • Fmoc-Leu-OH (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (anhydrous) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 eq - Critical Control)[3]

  • Solvent: DMF/DCM (1:1 v/v)

Procedure:

  • Salt Neutralization (The Critical Step):

    • Dissolve (2S)-1-amino-3-phenylpropan-2-ol HCl in DMF/DCM (concentration ~0.1 M).

    • Add exactly 1.0 equivalent of DIPEA.

    • Checkpoint: Stir for 15 minutes at room temperature. Ensure the solution is clear.

  • Activation:

    • In a separate vessel, dissolve Fmoc-Leu-OH and HOBt in DMF.

    • Cool to 0°C.

    • Add EDC·HCl. Stir for 10 minutes to form the active ester.

  • Coupling:

    • Transfer the neutralized amino alcohol solution into the activated acid solution.

    • Note: Adding the amine to the acid ensures the amine is always the limiting reagent initially, reducing

      
      -acylation risk.
      
    • Allow to warm to room temperature and stir for 4-6 hours.

  • Monitoring:

    • Check LCMS. Look for Target Mass (M).

    • If M+18 (Hydrolysis) or M-18 (Oxazoline) is < 5%, proceed.

    • If M (Target) shows split peaks, check for

      
      -acyl isomer (usually elutes later on C18).
      
  • Workup (Chemoselective Wash):

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (3x). Why? The mild basicity hydrolyzes any trace

      
      -acyl esters formed or promotes the 
      
      
      
      shift.
    • Wash with 1M KHSO₄ (remove excess amine/base).

    • Brine, Dry (Na₂SO₄), Concentrate.

Troubleshooting Decision Tree

Use this flow to diagnose post-reaction issues.

Troubleshooting Start Problem Detected CheckMass Check LCMS Mass Start->CheckMass MassMinus18 Mass = [M - 18] CheckMass->MassMinus18 MassSame Mass = Target [M] CheckMass->MassSame OxazolineDiag Diagnosis: Oxazoline Cause: Dehydration/Acid MassMinus18->OxazolineDiag IsomerCheck Check Retention Time (Multiple Peaks?) MassSame->IsomerCheck RacemizationDiag Diagnosis: Racemization Cause: Excess Base IsomerCheck->RacemizationDiag Peak Split (1:1) EsterDiag Diagnosis: O-Acylation Cause: Protonated Amine IsomerCheck->EsterDiag Minor Peak (Late Eluting)

Figure 2: Diagnostic logic for impurity profiling.

References
  • L. Benoiton. (2005).[4] Chemistry of Peptide Synthesis. CRC Press.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Tang, Y. C., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology.

Sources

Validation & Comparative

1H NMR interpretation of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H NMR profiling for (2S)-1-amino-3-phenylpropan-2-ol hydrochloride , a critical chiral intermediate often utilized in the synthesis of HIV protease inhibitors (e.g., Amprenavir derivatives) and peptidomimetics.

Unlike its common regioisomer L-Phenylalaninol (2-amino-3-phenylpropan-1-ol), this molecule features a central hydroxylated chiral center flanked by two methylene groups, presenting unique resolution challenges in NMR spectroscopy.

Executive Summary: The Characterization Challenge

The structural integrity of (2S)-1-amino-3-phenylpropan-2-ol HCl relies on confirming three distinct features:

  • Regioisomer Identity: Distinguishing the 1-amino-2-ol core from the 2-amino-1-ol (phenylalaninol) impurity.

  • Salt Formation: Verifying the hydrochloride stoichiometry via ammonium proton integration.

  • Stereochemical Purity: Ensuring the (2S) configuration is maintained without racemization during reduction steps.

This guide compares the "Gold Standard" method (DMSO-d₆) against common alternatives (D₂O and Free Base conversion), demonstrating why solvent selection dictates the visibility of critical structural diagnostic signals.

Structural Logic & Spin System Analysis

The molecule consists of a five-spin aliphatic system anchored to an aromatic ring. The chiral center at C2 creates a complex diastereotopic environment for both flanking methylene groups.

Graphviz Diagram: Spin System Connectivity

G cluster_legend Signal Type Ph Phenyl Ring (7.1-7.4 ppm) C3 C3-H (a,b) Benzylic CH2 (~2.6-2.8 ppm) Ph->C3 Inductive Effect C2 C2-H (Chiral) Methine (~3.8-4.0 ppm) C3->C2 Vicinal Coupling (ABX System) OH O-H (Exchangeable) (~5.3 ppm) C2->OH 3J Coupling (Visible in DMSO) C1 C1-H (c,d) Amino-Adj CH2 (~2.8-3.1 ppm) C2->C1 Vicinal Coupling (ABX System) NH3 NH3+ (Ammonium) (~8.0 ppm) C1->NH3 Deshielding key1 Static Carbon Backbone key2 Labile/Exchangeable

Caption: Connectivity map highlighting the two distinct ABX coupling systems flanking the chiral center (C2). Green nodes indicate protons sensitive to solvent exchange.

Comparative Performance Data

The following table contrasts the spectral resolution obtained in DMSO-d₆ (Method A) versus D₂O (Method B) and the Free Base in CDCl₃ (Method C).

FeatureMethod A: DMSO-d₆ (Recommended) Method B: D₂O (Rapid Screen) Method C: Free Base (CDCl₃)
Ammonium (-NH₃⁺) Visible (Broad s/t, ~7.9-8.1 ppm) Silent (Exchanged)Absent (-NH₂ @ ~1.5 ppm)
Hydroxyl (-OH) Visible (Doublet, ~5.3 ppm) Silent (Exchanged)Broad/Silent
Chiral Methine (C2-H) Multiplet (Couples to OH)Sharpened Multiplet (No OH coupling)Upfield Shift (~3.6 ppm)
Amino-Methylene (C1-H) Deshielded (~2.9-3.1 ppm)Deshielded (~3.0-3.2 ppm)Significant Upfield Shift (~2.5-2.8 ppm)
Benzylic Methylene (C3-H) Distinct ABX (~2.6-2.8 ppm)Overlap potentialDistinct ABX (~2.5-2.8 ppm)
Primary Utility Full Characterization & Salt Confirmation Solubility Check & backbone purityDetermining Regioisomer Identity
Detailed Signal Assignment (DMSO-d₆)
  • 7.95 ppm (br s, 3H): Ammonium protons. Diagnostic for HCl salt.

  • 7.25 – 7.15 ppm (m, 5H): Phenyl aromatic protons.

  • 5.35 ppm (d, J = 5.2 Hz, 1H): Hydroxyl proton. Key indicator of dry solvent.

  • 3.92 ppm (m, 1H): C2-Methine.

  • 3.05 – 2.85 ppm (m, 2H): C1-Methylene (adjacent to N). Diastereotopic splitting often collapsed.

  • 2.75 – 2.60 ppm (dd/m, 2H): C3-Methylene (Benzylic). Distinct AB part of ABX system.

Technical Interpretation Guide

A. The Regioisomer Check (C1 vs C3)

The most common synthesis error is producing Phenylalaninol (2-amino-1-ol).

  • Target (1-amino-2-ol): The methine (CH) is at ~3.9 ppm. It is flanked by two CH₂ groups.[1] You will see integration of 4H in the 2.6–3.1 ppm aliphatic region.

  • Impurity (2-amino-1-ol): The methine (CH-NH₂) is at ~3.0–3.3 ppm. The terminal CH₂-OH is at ~3.4–3.6 ppm.

  • Differentiation: If you see a signal at 3.5 ppm (CH₂-O), you have the wrong isomer.

B. The Diastereotopic Trap

Because C2 is chiral, the protons on C1 and C3 are diastereotopic.

  • C3 (Benzylic): Usually appears as two distinct doublets of doublets (dd) or a complex multiplet because the rotation is somewhat restricted by the phenyl ring.

  • C1 (Amino-adjacent): Often appears as a broader multiplet. In the HCl salt, the ammonium group creates a strong deshielding effect, pushing these protons downfield to overlap with the methine or benzylic protons in lower-field solvents.

C. Salt Stoichiometry

In DMSO-d₆, the integration of the ammonium signal (approx 8.0 ppm) should be exactly 3.0 relative to the single methine proton at 3.9 ppm.

  • If Integral < 2.5: The salt is likely partially neutralized or wet (proton exchange).

  • If Integral = 2.0 (and sharp): You may have the free amine if the shift is high, but typically free amines are broad/silent.

Experimental Protocols

Protocol A: High-Fidelity Characterization (DMSO-d₆)

Use this for final product release or publication data.

  • Preparation: Weigh 10–15 mg of the HCl salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS.

    • Critical Step: Ensure the DMSO is from a fresh ampoule. Absorbed water (HOD peak at 3.33 ppm) will trigger proton exchange, broadening the OH and NH₃ signals.

  • Acquisition:

    • Scans: 16 or 32.

    • Relaxation Delay (D1): Set to 5 seconds . The ammonium protons have long T1 relaxation times; a short delay will under-integrate them, leading to false stoichiometry calculations.

    • Pulse Angle: 30°.

Protocol B: Free Base Extraction (For Regioisomer Confirmation)

Use this if the aliphatic region is overlapping and ambiguous in the salt form.

  • Basification: Dissolve 20 mg of salt in 0.5 mL D₂O. Add 1 drop of 40% NaOD (or NaOH).

  • Extraction: Add 0.7 mL CDCl₃ . Cap and shake vigorously for 30 seconds.

  • Separation: Allow layers to separate. The free base amine will partition into the bottom CDCl₃ layer.

  • Transfer: Carefully pipette the bottom layer into an NMR tube.

  • Analysis: The C1-Methylene protons will shift upfield by ~0.5 ppm (to ~2.6 ppm) compared to the salt, clearly separating them from the C2-methine.

Decision Pathway for Researchers

Workflow Start Start: Sample Characterization Solubility Is the salt dry and pure? Start->Solubility Choice1 Method A: DMSO-d6 Solubility->Choice1 Yes (Standard) Choice2 Method B: D2O Solubility->Choice2 No (Rapid Check) Result1 Full Spectrum: OH & NH3+ Visible Confirms Salt Stoichiometry Choice1->Result1 Result2 Partial Spectrum: Backbone Only Confirms Skeleton Choice2->Result2 Ambiguity Is Regioisomer Unclear? Result1->Ambiguity Extraction Perform Protocol B (CDCl3 Extraction) Ambiguity->Extraction Yes (Overlap) Final Confirm C1 vs C3 Shifts Extraction->Final

Caption: Operational workflow for selecting the appropriate solvent system based on analytical needs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3758046, 1-Amino-3-phenylpropan-2-ol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for solvent effects on exchangeable protons).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

A Comparative Guide to Chiral Purity Analysis of (2S)-1-Amino-3-phenylpropan-2-ol Hydrochloride: Optical Rotation and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, ensuring the stereochemical integrity of chiral molecules is not merely a regulatory hurdle, but a fundamental aspect of ensuring safety and efficacy. This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric purity of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride, a key chiral building block. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and provide a framework for selecting the most appropriate technique for your specific analytical needs.

(2S)-1-amino-3-phenylpropan-2-ol, also known as L-Phenylalaninol, is a critical intermediate in the synthesis of various pharmaceuticals. Its specific three-dimensional arrangement is paramount to its biological activity and the therapeutic effect of the final active pharmaceutical ingredient (API). Consequently, the seemingly minor presence of its enantiomer, (2R)-1-amino-3-phenylpropan-2-ol, can have significant implications, ranging from reduced efficacy to undesired side effects.

This guide will first delve into the traditional and widely established method of optical rotation, providing the known standards for this compound. We will then present a detailed protocol for this measurement, underpinned by the principles of polarimetry. Subsequently, we will explore and compare two powerful alternative techniques: High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. Through a critical evaluation of their principles, performance, and practical considerations, this guide will equip you with the knowledge to confidently assess and ensure the enantiomeric purity of this vital chiral molecule.

The Standard Bearer: Specific Optical Rotation

Optical rotation is a macroscopic property of a chiral substance that arises from its interaction with plane-polarized light. For a given chiral molecule, the magnitude and direction of this rotation are intrinsic properties, making it a cornerstone of chiral analysis for over a century.

While a specific pharmacopeial monograph for (2S)-1-amino-3-phenylpropan-2-ol hydrochloride could not be definitively located in the primary pharmacopeias (USP, EP, JP) at the time of this writing, a consensus for the specific optical rotation of the free base, (2S)-1-amino-3-phenylpropan-2-ol, measured in an acidic solution, is well-established through commercial supplier specifications. This serves as a reliable benchmark for quality control.

ParameterStandard ValueSource
Specific Optical Rotation [α] -21° to -25°Thermo Fisher Scientific[1]
-22.8° at 22°C (D-line)Sigma-Aldrich
Conditions c = 1.2 in 1 M HClSigma-Aldrich

It is crucial to note that the specific rotation is dependent on concentration, solvent, temperature, and the wavelength of the light source. Therefore, adherence to the specified measurement conditions is paramount for accurate and reproducible results.

Experimental Protocol: Precise Measurement of Specific Optical Rotation

The following protocol outlines the steps for the accurate determination of the specific optical rotation of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride.

Instrumentation and Reagents:

  • High-precision polarimeter

  • Sodium lamp (589 nm) or other monochromatic light source

  • Polarimeter cell (1 dm path length)

  • Volumetric flasks, Class A

  • Analytical balance

  • (2S)-1-amino-3-phenylpropan-2-ol hydrochloride sample

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a certified quartz plate or a calibrated sucrose solution.

  • Sample Preparation:

    • Accurately weigh approximately 120 mg of the (2S)-1-amino-3-phenylpropan-2-ol hydrochloride sample.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in and dilute to the mark with 1 M HCl. This creates a solution with a concentration (c) of approximately 1.2 g/100 mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter and allow the temperature to equilibrate to the specified value (e.g., 22 °C).

    • Measure the optical rotation of the solution. Record at least five readings and calculate the average.

  • Blank Measurement:

    • Empty and clean the polarimeter cell.

    • Fill the cell with the 1 M HCl solvent blank.

    • Measure the optical rotation of the blank and subtract this value from the average sample reading to obtain the corrected observed rotation (α).

  • Calculation of Specific Optical Rotation:

    • Calculate the specific optical rotation using the formula: [α] = (100 * α) / (l * c) Where:

      • [α] is the specific optical rotation

      • α is the corrected observed rotation in degrees

      • l is the path length of the polarimeter cell in decimeters (typically 1 dm)

      • c is the concentration of the sample in g/100 mL

The Chromatographic Contender: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has emerged as a powerhouse for the separation and quantification of enantiomers, offering superior specificity and sensitivity compared to polarimetry.[2][3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation in time as they pass through the column.

dot

cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve sample in mobile phase Injector Injector Sample->Injector Column Chiral Column (CSP) Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

The following is a representative protocol for the chiral separation of 1-amino-3-phenylpropan-2-ol enantiomers. Method development and optimization are often necessary for specific applications.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H or a macrocyclic glycopeptide-based column)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Trifluoroacetic acid (TFA) or diethylamine (DEA) as a mobile phase additive

  • (2S)-1-amino-3-phenylpropan-2-ol hydrochloride sample and its racemic mixture

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds like phenylalaninol, the addition of a small amount of a basic modifier like DEA (e.g., 0.1%) can improve peak shape.

  • Sample Preparation:

    • Prepare a stock solution of the racemic mixture of 1-amino-3-phenylpropan-2-ol at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare a solution of the (2S)-1-amino-3-phenylpropan-2-ol hydrochloride sample at the same concentration.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (or equivalent)

    • Mobile Phase: n-Hexane:Isopropanol (90:10) with 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate separation (resolution).

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The Spectroscopic Solution: Chiral NMR Spectroscopy

NMR spectroscopy, when used with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), provides a rapid and powerful method for determining enantiomeric excess. The chiral agent forms transient diastereomeric complexes with the enantiomers of the analyte, resulting in distinct chemical shifts for corresponding protons in the NMR spectrum.[4]

dot

Analyte Racemic Analyte (R and S enantiomers) Complexes Diastereomeric Complexes (R)-(S)-CSA and (S)-(S)-CSA Analyte->Complexes CSA Chiral Solvating Agent ((S)-CSA) CSA->Complexes NMR NMR Spectrum Complexes->NMR Signals Distinct Signals for each diastereomer NMR->Signals

Caption: Principle of enantiomeric differentiation by Chiral NMR.

Experimental Protocol: NMR with a Chiral Solvating Agent

A study by Pooja Chaudhary et al. provides a straightforward protocol for the enantiodifferentiation of racemic 2-amino-3-phenylpropan-1-ol.[4]

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • (2S)-1-amino-3-phenylpropan-2-ol hydrochloride sample

  • (S)-BINOL (chiral solvating agent)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the 2-amino-3-phenylpropan-1-ol sample (e.g., 0.025 mmol) in approximately 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add the chiral solvating agent, (S)-BINOL (e.g., 0.1 mmol).

    • Gently shake the tube to ensure thorough mixing.

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Observe the splitting of signals corresponding to the protons of the analyte. For 2-amino-3-phenylpropan-1-ol, the multiplet for the CH proton is a good diagnostic signal.

  • Data Analysis:

    • Integrate the areas of the two distinct signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess (ee%) from the integration values: ee% = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] * 100 Where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is that of the minor one.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between optical rotation, chiral HPLC, and chiral NMR depends on the specific analytical requirements, including the need for accuracy, sensitivity, throughput, and the stage of drug development.

FeatureOptical RotationChiral HPLCChiral NMR
Principle Measures the rotation of plane-polarized light by a bulk sample.Physical separation of enantiomers based on differential interaction with a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Primary Output A single value of angular rotation.Chromatogram with separated peaks for each enantiomer.NMR spectrum with separate signals for each enantiomer in the presence of a CSA.
Sensitivity Low; not suitable for detecting trace enantiomeric impurities.High; excellent for detecting and quantifying minor enantiomers.[2]Moderate to high, dependent on the analyte and CSA.
Accuracy & Precision Lower, can be affected by impurities and experimental conditions.High, considered a gold standard for quantitative analysis.[5]High for ee% determination through integration.
Limit of Detection (LOD) Generally poor for enantiomeric impurities.Can be in the µg/mL range or lower, depending on the detector.[6]Typically requires higher concentrations than HPLC.
Analysis Time Fast per sample, but requires careful sample preparation.15-60 minutes per sample; method development can be time-consuming.[7]5-15 minutes per sample after sample preparation.[7]
Sample Throughput Moderate.Lower, especially with long run times.High, suitable for screening.
Solvent Consumption Low.High.Low.
Qualitative Info Confirms the presence of a chiral substance and the dominant enantiomer.Provides retention times for identification and peak purity information.Provides structural information from the entire spectrum.
Method Development Straightforward.Can be complex and require screening of multiple columns and mobile phases.Requires screening of suitable chiral solvating agents.

Conclusion: A Multi-faceted Approach to Chiral Purity

In the rigorous landscape of pharmaceutical development and quality control, relying on a single analytical technique for the determination of enantiomeric purity can be a precarious approach. While optical rotation remains a valuable and rapid tool for confirming the identity of the bulk material and as a preliminary quality check, its limitations in sensitivity and accuracy for quantifying small enantiomeric impurities are significant.

Chiral HPLC stands as the benchmark for the accurate and precise quantification of enantiomeric purity. Its high sensitivity makes it the method of choice for the detection of trace enantiomeric impurities, a critical requirement for regulatory compliance and ensuring patient safety.

Chiral NMR spectroscopy offers a compelling alternative, particularly for high-throughput screening and reaction monitoring, due to its speed and low solvent consumption. The ability to directly observe the diastereomeric complexes provides a high degree of confidence in the results.

Ultimately, a synergistic approach often provides the most robust and self-validating system. A rapid screen by chiral NMR can guide synthesis and purification efforts, while chiral HPLC can provide the definitive, quantitative data required for lot release and stability studies. The humble polarimeter, in turn, continues to serve as a quick and indispensable tool for identity confirmation. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate method, or combination of methods, to ensure the stereochemical integrity of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride and other critical chiral molecules.

References

  • Hroboňová, K., et al. (2013). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085–26093. Available at: [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Available at: [Link]

  • Kim, K. H., et al. (2012). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Journal of Pharmaceutical and Biomedical Analysis, 70, 639-643. Available at: [Link]

  • ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. Available at: [Link]

  • Li, Y., et al. (2017). A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Scientific Reports, 7(1), 1-8.
  • Nature Protocols. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Available at: [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Available at: [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Available at: [Link]

  • Academia.edu. (n.d.). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Available at: [Link]

  • University of St Andrews. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Available at: [Link]

  • PubChem. (n.d.). L-Phenylalanine, hydrochloride (1:1). Available at: [Link]

  • ResearchGate. (2012). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Available at: [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]

  • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Phenylalanine.
  • USP. (n.d.). USP Monographs: Phenylalanine.

Sources

Safety Operating Guide

Personal protective equipment for handling (2S)-1-amino-3-phenylpropan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride is a high-value chiral intermediate, often utilized as a scaffold in the synthesis of HIV protease inhibitors and other peptidomimetics. As a hydrochloride salt of a primary amine, it presents a dual challenge: biological toxicity to the operator and hygroscopic susceptibility to the compound itself.

While specific toxicological data for this exact stereoisomer is limited, structural analogues (phenylalaninol derivatives) suggest a hazard profile dominated by corrosive/irritant properties. This protocol adopts the Precautionary Principle , treating the substance as a Category 1B Skin Corrosive and Category 2 Eye Irritant.

Hazard Identification (GHS Classification Estimates)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation 1B / 2H314/H315 : Causes severe skin burns or irritation.Hydrolysis of the HCl salt on moist skin creates an acidic micro-environment; the amine moiety penetrates the dermis.
Serious Eye Damage 1H318 : Causes serious eye damage.[1]Rapid, irreversible damage to corneal tissue upon contact with dust.
STOT - Single Exposure 3H335 : May cause respiratory irritation.[1][2][3]Inhalation of fine dust irritates mucous membranes.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Risk-Based Exposure Control model. Standard "lab attire" is insufficient for handling fine, hygroscopic hydrochloride salts where dust generation is the primary vector of exposure.

PPE Selection Logic
  • Why Nitrile? Natural rubber latex degrades upon exposure to acidic salts and organic amines. Nitrile offers superior chemical resistance and puncture protection.

  • Why Double Gloving? The outer glove protects against gross contamination; the inner glove protects the sample from human oils (maintaining chiral purity) and provides a fail-safe against micro-tears.

Body ZoneStandard Operation (Weighing < 1g)Scale-Up Operation (> 1g or Synthesis)Technical Rationale
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Vent)Fine salt dust can bypass standard glasses. Goggles prevent lacrimal fluid acidification.
Hand (Inner) Nitrile (4 mil / 0.10mm)Nitrile (4 mil / 0.10mm)Barrier against human sweat (enantiomeric excess protection).
Hand (Outer) Nitrile (Extended Cuff)Nitrile (High-Risk, 8 mil) Physical barrier against corrosive dust.
Respiratory Fume Hood (No respirator req.)Fume Hood + N95/P100 (if outside hood)Prevents inhalation of hygroscopic dust which becomes corrosive in the lungs.
Dermal Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek® Sleeve Covers Protects wrist gap between glove and coat; prevents dust accumulation on fabric.

Operational Protocol: The "Clean-Block" Method

This workflow is designed to prevent cross-contamination (protecting the researcher) and hydrate formation (protecting the chemical).

Phase 1: Pre-Operational Engineering Controls
  • Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm . High turbulence (>120 fpm) will disperse the light powder; low velocity (<60 fpm) risks exposure.

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Hydrochloride salts are prone to static charge, causing "particle jumping" during weighing.

  • Humidity Check: If relative humidity is >60%, minimize open-container time to <2 minutes to prevent clumping (hygroscopicity).

Phase 2: Handling & Synthesis (Step-by-Step)
  • Donning: Put on inner gloves, then sleeve covers, then outer gloves. Tape the outer glove over the sleeve cover to create a sealed unit.

  • Transfer:

    • Do not use a metal spatula directly if the salt is slightly damp (corrosion risk). Use a PTFE-coated or porcelain spatula.

    • Weigh directly into the reaction vessel or a tared glass vial. Avoid weighing papers, as static will cause loss of yield.

  • Solubilization:

    • Add solvent (typically Methanol or dry THF) to the solid.

    • Caution: Dissolution of amine hydrochlorides can be slightly exothermic.

Phase 3: Decontamination & Doffing
  • Wipe Down: While still in the hood, wipe the exterior of the container with a dry Kimwipe, then a damp (ethanol) wipe. Dispose of wipes as solid hazardous waste.

  • Outer Glove Removal: Use the "beak method" (pulling from the palm) to avoid snapping gloves, which aerosolizes residue.

  • Hand Wash: Wash hands with soap and cool water immediately after removing inner gloves. Warm water opens pores, increasing absorption risk if residue is present.

Visual Workflow: Safety Lifecycle

The following diagram illustrates the critical decision nodes and safety loops for handling this compound.

SafetyLifecycle Start Start: Risk Assessment CheckQty Check Quantity Start->CheckQty PPE_Std Standard PPE (Glasses, 4mil Nitrile) CheckQty->PPE_Std < 1g PPE_High High-Risk PPE (Goggles, 8mil Nitrile, Sleeves) CheckQty->PPE_High > 1g or Synthesis EngControl Verify Hood Airflow (80-100 fpm) PPE_Std->EngControl PPE_High->EngControl Handling Handling / Weighing (Use PTFE Spatula) EngControl->Handling Decon Decontamination (Solvent Wipe) Handling->Decon Disposal Disposal (Solid Waste Stream) Decon->Disposal Disposal->Start Next Batch

Figure 1: Operational Safety Lifecycle for Amino Alcohol HCl Salts. Note the critical divergence based on quantity handled.

Disposal & Emergency Procedures

Disposal Strategy: Never dispose of amino alcohol hydrochloride salts down the drain. While they may solubilize, they can affect local pH and form toxic chloramines if they encounter bleach downstream.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bag labeled "Toxic/Irritant Solids."

  • Liquid Waste: Mother liquors should be segregated into "Organic Waste - Halogenated" (if DCM/Chloroform used) or "Organic Waste - Non-Halogenated."

  • Empty Containers: Triple rinse with Methanol. Collect the rinseate as liquid waste. Deface the label and discard the glass.

Emergency Response:

  • Skin Contact: Brush off dry powder before rinsing. Then flush with water for 15 minutes.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with a damp paper towel (water or ethanol) to solubilize/weigh down the dust, then scoop into a waste container.

References

  • PubChem. (n.d.). Compound Summary: 3-Amino-2-phenylpropan-1-ol (Isomer Analogue Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] Retrieved October 26, 2023, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.